L-Propargylglycine
描述
This compound has been reported in Streptomyces with data available.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-01-0, 198774-27-5 | |
| Record name | L-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of L-Propargylglycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Propargylglycine (L-PAG) is a potent, mechanism-based inhibitor of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cystathionine γ-lyase (CSE). Its primary mechanism of action involves the irreversible inactivation of CSE, a critical enzyme in the transsulfuration pathway responsible for the endogenous synthesis of L-cysteine from L-methionine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). By covalently modifying the enzyme's active site, L-PAG effectively curtails H₂S biosynthesis, making it an invaluable pharmacological tool for elucidating the multifaceted physiological and pathophysiological roles of H₂S. This guide provides a comprehensive overview of the molecular mechanism of L-PAG action, a summary of its kinetic parameters, details of experimental protocols used to characterize its inhibitory effects, and visual representations of the key pathways and mechanisms.
Core Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase
This compound is classified as a "suicide inhibitor" because it is processed by the target enzyme, CSE, as if it were a substrate. This enzymatic processing, however, leads to the generation of a highly reactive intermediate that ultimately inactivates the enzyme.[1][2][3][4] The primary consequence of CSE inhibition by L-PAG is the blockade of H₂S production from L-cysteine.[5][6][7] Furthermore, it disrupts the canonical function of CSE in the reverse transsulfuration pathway, which involves the conversion of cystathionine to cysteine, leading to an accumulation of cystathionine.[8][9][10][11]
The proposed molecular mechanism for the irreversible inhibition of CSE by L-PAG involves the following key steps:
-
Formation of an External Aldimine: L-PAG initially enters the active site of CSE and forms a Schiff base with the PLP cofactor, creating an external aldimine.[12]
-
Enzymatic Conversion to a Reactive Intermediate: The enzyme then abstracts a proton from the α-carbon of L-PAG, leading to a rearrangement of the propargyl group into a reactive allene intermediate.[12]
-
Nucleophilic Attack and Covalent Modification: A nucleophilic residue within the active site of CSE, such as a tyrosine residue, attacks the electrophilic allene intermediate.[4][12] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme catalytically inactive.[12][13]
While CSE is the principal target, it is important to note that L-PAG can also inhibit other PLP-dependent enzymes, including cystathionine γ-synthase, methionine γ-lyase, and L-alanine transaminase, highlighting the potential for off-target effects.[1][2][14]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key kinetic parameters.
| Enzyme Target | Inhibitor | IC₅₀ | Organism/Tissue | Reference(s) |
| Cystathionine γ-lyase (CSE) | Dthis compound (PAG) | ~40 µM | Recombinant Human | [4][15][16] |
| Enzyme Target | Inhibitor | Kᵢ | kᵢₙₐ꜀ₜ | Organism/Tissue | Reference(s) |
| L-Alanine Transaminase | This compound | 3.9 mM | 0.26 min⁻¹ | Pig Heart | [2] |
Experimental Protocols
The characterization of this compound as a CSE inhibitor has been established through various in vitro and in vivo experiments. Below are generalized methodologies for key experiments.
In Vitro Enzyme Inhibition Assay (Cystathionine γ-lyase)
Objective: To determine the inhibitory effect of this compound on the activity of purified CSE.
Principle: CSE activity can be measured by monitoring the production of α-ketobutyrate from the substrate cystathionine. The α-ketobutyrate produced can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that is quantifiable by spectrophotometry.
Generalized Protocol:
-
Enzyme and Substrate Preparation:
-
Purified recombinant or tissue-derived CSE is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
A stock solution of the substrate, L-cystathionine, is prepared in the same buffer.
-
A stock solution of this compound is prepared.
-
-
Inhibition Assay:
-
The reaction mixture contains the buffer, PLP cofactor, and varying concentrations of this compound.
-
The reaction is initiated by the addition of CSE.
-
In some experimental designs, the enzyme is pre-incubated with this compound for a specific duration before the addition of the substrate to assess time-dependent inactivation.[17]
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
-
Detection of Product:
-
The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
DNPH solution is added to the mixture and incubated to allow for the derivatization of α-ketobutyrate.
-
The addition of a strong base (e.g., NaOH) develops the color.
-
The absorbance is measured at a specific wavelength (e.g., 495 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Endogenous Hydrogen Sulfide Production
Objective: To assess the effect of this compound on H₂S synthesis in biological samples (e.g., tissues, cells).
Principle: The methylene blue method is a common and sensitive assay for the detection of H₂S. In this assay, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which has a strong absorbance at 670 nm.
Generalized Protocol:
-
Sample Preparation:
-
Tissue homogenates or cell lysates are prepared in a suitable buffer.
-
-
H₂S Generation and Trapping:
-
The reaction is initiated by the addition of the substrate L-cysteine and the cofactor PLP to the sample.
-
The reaction vial is sealed, and a center well containing a trapping solution (e.g., zinc acetate) is included to capture the H₂S gas produced.
-
The reaction is carried out at a controlled temperature for a specific time.
-
-
Methylene Blue Formation:
-
N,N-dimethyl-p-phenylenediamine and ferric chloride are added to the trapping solution.
-
The mixture is incubated to allow for the formation of methylene blue.
-
-
Quantification:
-
The absorbance of the methylene blue solution is measured at 670 nm.
-
A standard curve is generated using known concentrations of NaHS to quantify the amount of H₂S produced.
-
-
Inhibition Study:
-
To determine the effect of this compound, samples are pre-incubated with the inhibitor before the addition of L-cysteine.
-
Visualizing the Mechanism and Pathways
Signaling Pathway of H₂S Biosynthesis and its Inhibition
References
- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 23235-01-0 [chemicalbook.com]
- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.univr.it [iris.univr.it]
- 10. researchgate.net [researchgate.net]
- 11. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EC:4.4.1.1 - FACTA Search [nactem.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Propargylglycine: A Technical Guide to Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Propargylglycine ((S)-2-amino-4-pentynoic acid) is a non-proteinogenic amino acid characterized by the presence of a terminal alkyne functional group. This unique structural feature makes it a powerful tool in biochemical research and a valuable building block in medicinal chemistry.[1] Originally isolated from Streptomyces bacteria, this compound is most renowned as a potent, mechanism-based irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CGL, also known as CSE).[1][2] By inhibiting CGL, this compound effectively modulates the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.[3] This property has made it an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of H₂S in the cardiovascular, nervous, and immune systems.[3][4] Furthermore, its terminal alkyne moiety serves as a versatile handle for "click chemistry" reactions, enabling its incorporation into peptides and bioconjugates for various applications in drug development and materials science.[5]
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological mechanism of action of this compound, complete with detailed experimental protocols for its synthesis and enzymatic inhibition assays.
Chemical and Physical Properties
This compound is a white crystalline powder with well-defined physical and chemical characteristics.[2][3] Its properties are crucial for its application in experimental settings, dictating solubility, stability, and handling requirements.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-aminopent-4-ynoic acid | [1] |
| Synonyms | (S)-2-Amino-4-pentynoic acid, L-Pra-OH, H-Pra-OH | [1][3] |
| CAS Number | 23235-01-0 | [1][3] |
| Molecular Formula | C₅H₇NO₂ | [1][3] |
| Molecular Weight | 113.11 g/mol | [1] |
| Appearance | White to light yellow powder | [3] |
| Melting Point | 235-239 °C | [6] |
| Optical Rotation [α]D²⁰ | -32 ± 2° (c=1 in water) | [3] |
| Purity | ≥98% (Assay dependent, e.g., TLC, HPLC) | [3] |
| Storage Conditions | 2-8°C, keep away from moisture | [3][7] |
Synthesis of this compound
The enantioselective synthesis of this compound is critical for its specific biological activity. While various methods for creating chiral propargyl compounds exist, a common and effective strategy involves the asymmetric alkylation of a glycine equivalent. The following protocol is a representative method adapted from established procedures for the synthesis of related amino acids, utilizing a chiral phase-transfer catalyst to induce stereoselectivity.[8]
Logical Workflow for this compound Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Synthesis
This protocol describes the synthesis of this compound via asymmetric alkylation of diethyl 2-acetamidomalonate.
Materials:
-
Diethyl 2-acetamidomalonate
-
Propargyl tosylate (or propargyl bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
(S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide (chiral phase-transfer catalyst)
-
Toluene
-
6M Hydrochloric acid (HCl) or 2M Sulfuric Acid (H₂SO₄)
-
Absolute Ethanol
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Asymmetric Alkylation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-acetamidomalonate (1 equivalent), potassium carbonate (2 equivalents), and the chiral phase-transfer catalyst (0.1 equivalents) in toluene.
-
Heat the mixture to 60°C with vigorous stirring.
-
Add propargyl tosylate (1.1 equivalents) dropwise over 30 minutes.
-
Maintain the reaction at 60°C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propargylated malonate intermediate.
-
-
Hydrolysis and Decarboxylation:
-
Transfer the crude intermediate to a round-bottom flask.
-
Add 2M H₂SO₄ and heat the mixture to reflux.[8]
-
Maintain reflux for approximately 36 hours or until the conversion to 2-amino-4-pentynoic acid is complete (monitored by TLC or NMR).[8]
-
Cool the reaction mixture to room temperature. The solution now contains Dthis compound.
-
-
Purification and Isolation:
-
Neutralize the acidic solution carefully with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of propargylglycine.
-
Cool the solution in an ice bath to precipitate the crude amino acid.
-
Collect the precipitate by vacuum filtration.
-
For purification, recrystallize the crude product from an aqueous ethanol solution. Dissolve approximately 4g of the product in 50mL of hot water, then add absolute ethanol and allow to cool at 4°C for several hours.
-
Collect the purified crystals by filtration, wash with cold absolute ethanol and diethyl ether, and dry under vacuum to yield pure this compound. The enantiomeric excess should be determined by chiral HPLC.
-
Biological Activity: Mechanism of Enzyme Inhibition
This compound acts as a "suicide inhibitor" of cystathionine γ-lyase (CGL). This means it is processed by the enzyme's own catalytic mechanism into a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[7]
The mechanism proceeds as follows:
-
External Aldimine Formation: this compound enters the active site and forms an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor.[5]
-
Proton Abstraction: A basic residue in the active site abstracts the α-proton from the inhibitor.
-
Allene Intermediate Formation: The resulting carbanion undergoes an electronic rearrangement (a propargylic rearrangement) to form a highly reactive allene intermediate.
-
Michael Addition: A nucleophilic residue within the enzyme's active site (e.g., the hydroxyl group of a tyrosine residue) performs a Michael-type addition to the central carbon of the allene.[9]
-
Covalent Adduct: This attack forms a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[9]
Caption: Mechanism of irreversible inhibition of CGL by this compound.
Experimental Protocols: Enzyme Inhibition Assay
To quantify the inhibitory effect of this compound on CGL, a continuous spectrophotometric assay can be employed. This protocol is adapted from established methods for measuring CGL activity.[1][10] The assay measures the rate of cysteine production from the substrate L-cystathionine. The produced cysteine, which contains a free thiol group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Protocol: Inhibition of Cystathionine γ-lyase Activity
Materials:
-
Purified recombinant human cystathionine γ-lyase (CGL)
-
L-cystathionine (substrate)
-
This compound (inhibitor)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
DTNB (Ellman's reagent)
-
Bis-Tris Propane or Borate buffer (pH 8.2)
-
UV/Vis Spectrophotometer or microplate reader capable of reading at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 200 mM Bis-Tris Propane or 40 mM Borate buffer, pH 8.25, containing 50 µM PLP and 1 mM DTT.[1][10]
-
Substrate Stock Solution: Prepare a stock solution of L-cystathionine in the assay buffer. A typical final concentration in the assay is 0.5-1.0 mM.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer. A series of dilutions will be needed to determine the IC₅₀ or Kᵢ.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Enzyme Pre-incubation with Inhibitor:
-
In a microcentrifuge tube or well of a 96-well plate, add a defined amount of CGL enzyme to the assay buffer containing various concentrations of this compound (e.g., 0 µM to 100 µM). Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at 37°C to allow for the time-dependent irreversible inhibition to occur.
-
-
Initiation and Measurement of Reaction:
-
Prepare the reaction mixture in a cuvette or 96-well plate. This should contain the assay buffer and DTNB (final concentration ~0.1 mM).
-
To initiate the reaction, add the pre-incubated enzyme-inhibitor mixture to the reaction mixture, followed immediately by the L-cystathionine substrate. The final reaction volume is typically 1 mL or 200 µL.[1]
-
Immediately place the cuvette or plate in the spectrophotometer, pre-warmed to 37°C.
-
Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the slope of the absorbance curves.
-
Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
For detailed kinetic analysis (e.g., determining kᵢₙₐ꜀ₜ and Kᵢ), perform time- and concentration-dependent inactivation studies and fit the data to appropriate kinetic models.
-
Conclusion
This compound remains a cornerstone tool for chemical biology and pharmacology. Its well-defined chemical properties, coupled with its potent and specific mechanism of action against cystathionine γ-lyase, allow researchers to precisely probe the roles of H₂S metabolism in health and disease. The synthetic and analytical protocols detailed in this guide provide a framework for the preparation and application of this versatile molecule, facilitating further discoveries in drug development and the fundamental understanding of biological processes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. assaygenie.com [assaygenie.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. What are CGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.univr.it [iris.univr.it]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of L-Propargylglycine: A Technical Guide for Researchers
An In-depth Examination of a Potent Non-Proteinogenic Amino Acid Inhibitor for Advancing Research in Sulfur Metabolism and Cellular Signaling
Introduction
L-Propargylglycine (L-PPG), a non-proteinogenic amino acid, has emerged as a critical tool in biochemical and pharmacological research.[1][2] Its primary significance lies in its potent and irreversible inhibition of several pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE or CGL).[3][4] This enzyme plays a pivotal role in the transsulfuration pathway, being a primary source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions. By inhibiting CSE, L-PPG effectively depletes cellular H₂S levels, making it an invaluable pharmacological agent for investigating the biological roles of H₂S in a wide array of processes, including neurotransmission, inflammation, and cardiovascular regulation.[2] This technical guide provides a comprehensive overview of the biological role of L-PPG, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Enzyme Inhibition Data
This compound, with the chemical formula C₅H₇NO₂, is an alkyne-containing amino acid analogue of methionine.[3] Its inhibitory activity is primarily attributed to its structural similarity to the natural substrates of PLP-dependent enzymes.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₂ | [3] |
| Molecular Weight | 113.11 g/mol | [3] |
| CAS Number | 23235-01-0 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Table 1: Physicochemical Properties of this compound.
The inhibitory potency of L-PPG against its target enzymes is a critical parameter for its experimental application. The following table summarizes key quantitative data on its inhibitory activity.
| Enzyme Target | Inhibitor | IC₅₀ | Kᵢ | kᵢₙₐ꜀ₜ | Organism/System | Reference(s) |
| Cystathionine γ-lyase (CSE) | Dthis compound | 40 ± 8 µM | - | - | Human (recombinant) | [5][6] |
| L-Alanine transaminase | This compound | - | 3.9 mM | 0.26 min⁻¹ | Pig heart | [7] |
| Cystathionine γ-synthase | This compound | - | - | - | E. coli | [7] |
| Methionine γ-lyase | This compound | - | - | - | Pseudomonas putida | [7] |
Table 2: Enzyme Inhibition Data for Propargylglycine.
Mechanism of Irreversible Inhibition of Cystathionine γ-Lyase
This compound acts as a suicide inhibitor of cystathionine γ-lyase. The mechanism involves the enzyme's own catalytic machinery to convert L-PPG into a reactive intermediate that covalently modifies the active site, leading to irreversible inactivation.
The process begins with the formation of an external aldimine between L-PPG and the PLP cofactor in the enzyme's active site.[4] Subsequently, a proton is abstracted from the β-carbon of L-PPG, leading to the formation of a reactive allene intermediate.[4] A nucleophilic residue in the active site, identified as Tyrosine 114, then attacks this intermediate, forming a stable covalent adduct.[4] This modification irreversibly blocks the active site, thereby inactivating the enzyme.
Experimental Protocols
Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on CSE activity by measuring the production of H₂S using the methylene blue assay.[6]
Materials:
-
Purified recombinant human CSE
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
This compound (L-PPG)
-
Zinc acetate
-
N,N-dimethyl-p-phenylenediamine sulfate
-
FeCl₃
-
Trichloroacetic acid (TCA)
-
Sodium phosphate buffer (pH 8.2)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM sodium phosphate buffer (pH 8.2), 10 µM PLP, and the desired concentrations of L-PPG.
-
Pre-incubation: Pre-incubate the reaction mixture with 5 µg of purified CSE enzyme for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 1 mM L-cysteine as the substrate.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.
-
Stopping the Reaction: Terminate the reaction by adding zinc acetate to trap the H₂S produced, followed by the addition of N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃. Finally, add TCA to precipitate proteins.
-
Color Development: Allow the color to develop for 20 minutes at room temperature.
-
Measurement: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant to a 96-well plate. Measure the absorbance at 670 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of H₂S produced based on a standard curve. Determine the percent inhibition of CSE activity by L-PPG at different concentrations and calculate the IC₅₀ value.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure to assess the cytotoxicity of this compound on a given cell line using a tetrazolium-based colorimetric assay (MTT or MTS).[8][9][10][11][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (L-PPG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of L-PPG dissolved in the culture medium. Include untreated control wells.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
For MTS assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT assay only): For the MTT assay, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value of L-PPG.
Metabolic Labeling of Proteins
This protocol is adapted from methods for labeling proteins with non-canonical amino acids and can be applied to this compound to study protein synthesis and turnover.[13][14][15][16][17]
Materials:
-
Cell line of interest
-
Methionine-free cell culture medium
-
This compound (L-PPG)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., azide-functionalized biotin or fluorophore, copper(I) catalyst, ligand)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Methionine Depletion: Culture cells to the desired confluency. Wash the cells with PBS and then incubate in methionine-free medium supplemented with dFBS for a short period (e.g., 30-60 minutes) to deplete intracellular methionine pools.
-
Labeling: Replace the medium with fresh methionine-free medium containing L-PPG at a suitable concentration (to be optimized for the specific cell line and experiment).
-
Incubation: Incubate the cells for a defined period to allow for the incorporation of L-PPG into newly synthesized proteins.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Click Chemistry: Perform a click chemistry reaction on the cell lysate to conjugate an azide-functionalized reporter molecule (e.g., biotin for affinity purification or a fluorophore for visualization) to the alkyne group of the incorporated L-PPG.
-
Analysis:
-
Visualization: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent reporter was used).
-
Identification: If a biotin reporter was used, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.
-
Signaling Pathways Modulated by this compound
The primary mechanism by which L-PPG exerts its biological effects is through the depletion of endogenous H₂S. This depletion, in turn, modulates various downstream signaling pathways.
Keap1-Nrf2 Antioxidant Response Pathway
Under normal physiological conditions, H₂S can S-sulfhydrate cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2.[7][8] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. By inhibiting H₂S production, L-PPG is expected to prevent Keap1 S-sulfhydration, leading to the sequestration and degradation of Nrf2, thereby suppressing the antioxidant response.
Mitogen-Activated Protein Kinase (MAPK) Signaling
H₂S has been shown to modulate the activity of MAPK signaling cascades, including the ERK, JNK, and p38 pathways.[1][6][10] The effects of H₂S on these pathways can be either activating or inhibitory, depending on the cellular context and stimulus. For instance, H₂S can enhance the phosphorylation of ERK1/2.[1] Conversely, it has also been reported to inhibit JNK and p38 signaling in certain inflammatory conditions.[9] Therefore, treatment with L-PPG, by depleting H₂S, would be expected to have the opposite effects on these pathways, potentially leading to decreased ERK phosphorylation and increased JNK and p38 activation in specific cellular models.
Conclusion
This compound is a powerful and specific tool for the in vitro and in vivo study of H₂S biology. Its ability to irreversibly inhibit cystathionine γ-lyase provides a reliable method for depleting endogenous H₂S levels, thereby enabling the elucidation of the roles of this important gasotransmitter in a multitude of physiological and pathological processes. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of L-PPG in research and drug development, ultimately contributing to a deeper understanding of sulfur metabolism and cellular signaling. As with any pharmacological inhibitor, careful consideration of potential off-target effects and appropriate experimental controls are essential for robust and reproducible findings.
References
- 1. Hydrogen Sulfide Upregulates Acid-sensing Ion Channels via the MAPK-Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | H2S Persulfidated and Increased Kinase Activity of MPK4 to Response Cold Stress in Arabidopsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of hydrogen sulphide signalling in macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 13. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. its.caltech.edu [its.caltech.edu]
- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
L-Propargylglycine as an Irreversible Inhibitor of Cystathionine γ-Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine γ-lyase (CGL, CSE, or CTH) is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme in sulfur amino acid metabolism. It primarily catalyzes the α,γ-elimination of L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. Additionally, CGL is a major endogenous source of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. L-propargylglycine (PPG), an acetylenic amino acid analogue, is a well-established mechanism-based, irreversible inhibitor of CGL. Its high specificity and potent inhibitory action make it an invaluable tool for investigating the physiological and pathophysiological roles of CGL and H₂S. This technical guide provides an in-depth overview of the mechanism of CGL inhibition by this compound, detailed experimental protocols for its characterization, and a summary of relevant kinetic data.
Mechanism of Irreversible Inhibition
This compound acts as a "suicide" inhibitor of cystathionine γ-lyase. The catalytic process begins with the formation of an external aldimine between this compound and the PLP cofactor in the enzyme's active site. Subsequently, the enzyme abstracts a proton from the α-carbon of PPG, leading to a rearrangement that generates a reactive allene intermediate. This electrophilic intermediate is then attacked by a nucleophilic residue within the active site, resulting in the formation of a stable, covalent adduct and the irreversible inactivation of the enzyme.[1][2][3]
The following diagram illustrates the proposed signaling pathway for the irreversible inhibition of CGL by this compound:
Quantitative Data
The following tables summarize key kinetic parameters for cystathionine γ-lyase and its inhibition. While this compound is a potent inhibitor, a complete and directly comparable set of kinetic constants (IC₅₀, k_inact, and K_I) is not consistently reported across the literature for a single species and condition. The provided data for human CGL offers a baseline for its catalytic activity.[4]
Table 1: Kinetic Parameters for Human Cystathionine γ-Lyase
| Parameter | Value | Substrate | Conditions | Reference |
| K_m | 0.5 mM | L-Cystathionine | pH 8.2 | [4] |
| V_max | 2.5 units/mg | L-Cystathionine | pH 8.2 | [4] |
A "unit" of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.
Table 2: Inhibition of Human Cystathionine γ-Lyase
| Inhibitor | Type | Potency | Reference |
| This compound | Irreversible, Mechanism-based | Strong Inactivator | [4] |
| Aminoethoxyvinylglycine | Slow, Tight-binding | K_i = 10.5 µM | [4] |
Experimental Protocols
Cystathionine γ-Lyase Activity Assay (DTNB Method)
This assay quantifies the production of L-cysteine from the CGL-catalyzed cleavage of L-cystathionine by measuring the reaction of the thiol group of cysteine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm.
Materials:
-
Purified or recombinant cystathionine γ-lyase
-
L-cystathionine (substrate)
-
DTNB solution (e.g., 100 mM in ethanol)
-
Assay buffer (e.g., 40 mM borate buffer, pH 8.2)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and L-cystathionine at the desired concentration (e.g., in the range of 0.03 to 3.0 mM).[5]
-
Add the DTNB solution to the reaction mixture.
-
Initiate the reaction by adding a known amount of CGL.
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., for 1-5 minutes) at a constant temperature (e.g., 30°C).[5]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹).
Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_I)
This protocol determines the kinetic constants for the irreversible inhibition of CGL by this compound by measuring the rate of enzyme inactivation at various inhibitor concentrations.
Materials:
-
Cystathionine γ-lyase
-
This compound (inhibitor)
-
Reagents for the CGL activity assay (see above)
Procedure:
-
Incubation: Pre-incubate CGL with various concentrations of this compound in the assay buffer at a fixed temperature.
-
Time-course of Inactivation: At different time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.
-
Residual Activity Measurement: Immediately dilute the aliquots into the CGL activity assay mixture (containing substrate and DTNB) and measure the residual enzyme activity as described in Protocol 1. The dilution should be sufficient to stop further inactivation by the inhibitor.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of this compound.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
The following diagram illustrates the general experimental workflow for determining the kinetic parameters of an irreversible inhibitor:
Conclusion
This compound is a powerful and specific tool for studying the roles of cystathionine γ-lyase and its product, hydrogen sulfide. Its mechanism as an irreversible, suicide inhibitor is well-characterized, involving covalent modification of the enzyme's active site. The experimental protocols detailed in this guide provide a robust framework for quantifying the activity of CGL and the kinetics of its inhibition by this compound. Such studies are essential for the development of novel therapeutics targeting the transsulfuration pathway and for a deeper understanding of the multifaceted roles of H₂S in health and disease.
References
- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Natural Occurrence of L-Propargylglycine in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Propargylglycine (L-Pra), a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound in the genus Streptomyces, with a particular focus on Streptomyces cattleya. The guide details the biosynthetic pathway, outlines experimental protocols for isolation and characterization, and presents available data on its production. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbial biotechnology, and drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.[1] Among the unique molecules produced by these filamentous bacteria is this compound (Pra), a non-proteinogenic amino acid characterized by a terminal alkyne group.[2] This functional group makes this compound a valuable tool in chemical biology, particularly in bioorthogonal chemistry via "click" reactions.[3]
The natural occurrence of this compound has been reported in Streptomyces, with Streptomyces cattleya being a notable producer.[4][5] In this species, the biosynthesis of this compound is intricately linked to the production of another terminal alkyne-containing amino acid, β-ethynylserine.[6] Understanding the natural production of this compound in Streptomyces is crucial for harnessing its potential in various applications, from fundamental biochemical research to the development of novel therapeutic agents.
Discovery and Natural Occurrence in Streptomyces
The presence of this compound in the natural world was first identified through the investigation of secondary metabolite profiles of various microorganisms. Its discovery in Streptomyces species highlighted the remarkable biosynthetic capabilities of these bacteria to synthesize unusual functional groups. Streptomyces cattleya, also known for producing the carbapenem antibiotic thienamycin and the organofluorine metabolite fluoroacetate, has been a key organism in the study of this compound biosynthesis.[5]
While the production of this compound has been confirmed in Streptomyces cattleya, specific quantitative data on its production titers in wild-type strains under standard fermentation conditions are not extensively reported in the available literature. The focus of many studies has been on the elucidation of the biosynthetic pathway rather than optimizing production yields.
Biosynthesis of this compound in Streptomyces cattleya
The biosynthetic pathway of this compound in Streptomyces cattleya is a fascinating example of enzymatic ingenuity. It is synthesized by a set of enzymes encoded within the β-ethynylserine (bes) biosynthetic gene cluster. The pathway begins with the common amino acid L-lysine and proceeds through a series of enzymatic transformations to generate the terminal alkyne functionality.
The key enzymes involved in the conversion of an intermediate derived from L-lysine to this compound are:
-
BesA: A flavin-dependent oxidase.
-
BesB: A pyridoxal phosphate (PLP)-dependent enzyme.
-
BesC: A 2-oxoglutarate/Fe(II)-dependent halogenase.
-
BesD: A PLP-dependent lyase.
A proposed biosynthetic pathway is illustrated in the diagram below.
Experimental Protocols
The following sections provide generalized protocols for the fermentation of Streptomyces cattleya, and the subsequent isolation and characterization of this compound. These protocols are based on established methods for studying secondary metabolites from Streptomyces and may require optimization for specific laboratory conditions and research goals.
Fermentation of Streptomyces cattleya
Objective: To cultivate Streptomyces cattleya for the production of this compound.
Materials:
-
Streptomyces cattleya strain (e.g., NRRL 8057)
-
Spore stock of S. cattleya in 20% glycerol
-
Seed culture medium (e.g., ISP Medium 2)
-
Production medium (e.g., a defined minimal medium or a complex medium known to support secondary metabolite production)
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Seed Culture Preparation: a. Inoculate 100 mL of sterile seed culture medium in a 500 mL baffled flask with 1 mL of a thawed S. cattleya spore suspension. b. Incubate the flask at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until dense mycelial growth is observed.
-
Production Culture: a. Inoculate 1 L of sterile production medium in a 2.8 L baffled flask with 5% (v/v) of the seed culture. b. Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. The optimal fermentation time for this compound production may need to be determined empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QUANTITATIVE ANALYSIS OF LACTOYLGLUTATHIONE: A NEW 2D-HPLC-MS/MS APPROACH WITHOUT ION-PAIR AGENTS [flore.unifi.it]
The In Vivo Metabolism of L-Propargylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo metabolism of L-Propargylglycine (L-PPG), a potent inhibitor of cystathionine γ-lyase (CSE). L-PPG is a valuable tool in biochemical and pharmaceutical research, particularly in studies related to sulfur amino acid metabolism and hydrogen sulfide (H₂S) signaling.[1][2][3][4] This document summarizes the key metabolic pathways, presents quantitative data from in vivo studies, and details the experimental methodologies used to elucidate these processes.
Core Concepts: Metabolic Fate of this compound
This compound is a non-proteinogenic amino acid that undergoes several metabolic transformations in vivo. The primary mechanism of action of L-PPG is the irreversible inhibition of cystathionine γ-lyase, a critical enzyme in the transsulfuration pathway responsible for the synthesis of cysteine from methionine.[5][6][7] This inhibition leads to significant alterations in the metabolic profiles of sulfur-containing amino acids.
Two primary metabolites of L-PPG have been identified in vivo:
-
N-[N-gamma-glutamyl(propargylglycyl)]glycine (γ-Glu-PPG-Gly): This glutathione analogue is a major intermediate metabolite found in the liver of rats administered L-PPG.[8] Its formation suggests the involvement of enzymes in the glutathione synthesis pathway.
-
N-Acetylpropargylglycine: This metabolite has been identified in the urine of rats treated with D,this compound, indicating that N-acetylation is a route of elimination.[9]
The administration of L-PPG results in a notable decrease in hepatic cystathionase activity and a subsequent increase in the urinary excretion of cystathionine, glycine, and alanine.[5] Furthermore, an accumulation of cystathionine is observed in the liver, kidney, and brain.[5][7] This is accompanied by a decrease in hepatic glutathione levels and plasma concentrations of cystine and taurine.[5][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound metabolism.
Table 1: Hepatic Concentration of γ-Glu-PPG-Gly in Rats
| Dose of D,this compound (mg/kg) | Time After Administration (hours) | γ-Glu-PPG-Gly Concentration (μmol/g of liver) | Percentage of Administered Dose as γ-Glu-PPG-Gly |
| 50 | 8 | 1.15 ± 0.08 | Not Reported |
| 3.125 - 200 | 14 | Dose-dependent increase | 2 - 7% |
Data extracted from a study on the identification of a new metabolite of propargylglycine in rat liver.[8]
Table 2: Urinary Excretion of Propargylglycine and its Metabolite in Rats
| Compound | Percentage of Administered Dose Excreted in Urine | Relative Concentration in Urine |
| D,this compound | ~21.2% | 100 |
| N-Acetylpropargylglycine | Not Reported | 1 |
Data from a study determining D,this compound and N-acetylpropargylglycine in rat urine and tissues.[9]
Signaling Pathways and Metabolic Perturbations
The primary signaling pathway affected by this compound is the transsulfuration pathway . By inhibiting cystathionine γ-lyase, L-PPG blocks the conversion of cystathionine to cysteine, leading to a cascade of metabolic changes.
Caption: L-PPG inhibits CSE, disrupting the transsulfuration pathway.
Experimental Methodologies
This section details the experimental protocols employed in the cited studies for the analysis of this compound and its metabolites.
Identification and Quantification of γ-Glu-PPG-Gly
Experimental Workflow
Caption: Workflow for the identification of γ-Glu-PPG-Gly.
Protocol Details:
-
Animal Dosing: Male Wistar rats were administered D,this compound intraperitoneally at doses ranging from 3.125 to 200 mg/kg of body weight.[8]
-
Sample Collection and Preparation: At specified time points, rats were sacrificed, and livers were excised. The liver was homogenized in 0.6 M perchloric acid and the homogenate was centrifuged. The resulting supernatant was neutralized with 2 M KOH and centrifuged again to remove the precipitate.[8]
-
Chromatographic Separation: The supernatant was applied to a Dowex 1-X2 (acetate form) column. The column was washed with water, and the metabolite was eluted with 0.5 M acetic acid.[8]
-
Identification and Characterization: The eluted fraction containing the metabolite was analyzed by Fast-Atom-Bombardment Mass Spectrometry (FAB-MS). Further characterization was performed by acid hydrolysis, and reactions with carboxypeptidase and γ-glutamyltranspeptidase to confirm the structure.[8]
Quantification of D,this compound and N-Acetylpropargylglycine
Experimental Workflow
Caption: Workflow for LC-MS analysis of L-PPG and its N-acetyl metabolite.
Protocol Details:
-
Animal Dosing: Rats were injected intraperitoneally with D,this compound.[9]
-
Sample Collection: Urine, various tissues, and serum were collected at different time points after injection.[9]
-
Sample Preparation: Tissues were homogenized. Proteins in tissue homogenates, serum, and urine were precipitated by adding acetonitrile. The mixture was then centrifuged, and the supernatant was collected for analysis.[9]
-
LC-MS Analysis: The concentrations of D,this compound and N-acetylpropargylglycine in the prepared samples were measured using liquid chromatography-mass spectrometry (LC-MS).[9] Specific column types, mobile phases, and mass spectrometer settings would be optimized for the separation and detection of these analytes. While the original publication does not provide exhaustive detail, a typical LC-MS method for such small, polar molecules would involve a reversed-phase or HILIC column with a gradient elution using acidified water and an organic solvent like acetonitrile, coupled to a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
Conclusion
The in vivo metabolism of this compound is characterized by its potent inhibition of cystathionine γ-lyase and its biotransformation into at least two distinct metabolites, γ-Glu-PPG-Gly and N-Acetylpropargylglycine. The disruption of the transsulfuration pathway by L-PPG has profound effects on sulfur amino acid homeostasis. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacokinetics and metabolic fate of this important biochemical tool. Future studies could focus on identifying other potential metabolites, elucidating the complete enzymatic pathways involved in L-PPG biotransformation, and exploring the metabolic consequences in different biological systems and disease models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L -C-Propargylglycine = 99.0 TLC 23235-01-0 [sigmaaldrich.com]
- 5. scilit.com [scilit.com]
- 6. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of D,this compound on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of D,this compound and N-acetylpropargylglycine in urine and several tissues of D,this compound-treated rats using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Propargylglycine (L-PAG): A Technical Guide to its Role in the Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen sulfide (H₂S), a gasotransmitter alongside nitric oxide and carbon monoxide, is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its endogenous production is primarily catalyzed by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine γ-lyase (CSE or CTH) and cystathionine β-synthase (CBS). Understanding the contribution of each enzyme to the overall H₂S pool is crucial for developing targeted therapeutics. L-Propargylglycine (L-PAG) is a widely utilized pharmacological tool that serves as a selective, irreversible inhibitor of cystathionine γ-lyase. This technical guide provides an in-depth overview of L-PAG's mechanism of action, its specificity, and its application in studying the biological roles of CSE-derived H₂S. This document outlines quantitative data on its inhibitory activity, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and experimental workflows.
Introduction to Hydrogen Sulfide Biosynthesis
Endogenous H₂S is synthesized in mammalian tissues primarily through enzymatic pathways involving L-cysteine as a substrate. Three key enzymes are responsible for its production:
-
Cystathionine γ-lyase (CSE): Predominantly found in the liver and vascular and non-vascular smooth muscle, CSE is a major contributor to systemic H₂S levels.
-
Cystathionine β-synthase (CBS): Primarily expressed in the central nervous system, liver, and kidneys.
-
3-Mercaptopyruvate Sulfurtransferase (3-MPST): Works in concert with cysteine aminotransferase to produce H₂S, with significant activity in the nervous system and vasculature.
Given the overlapping expression and function of these enzymes, selective inhibitors are indispensable tools for delineating their individual physiological roles. This compound has emerged as a cornerstone compound for investigating the specific functions of CSE.
This compound: Mechanism of Action
This compound (L-PAG) is a mechanism-based, irreversible inhibitor of cystathionine γ-lyase. Its inhibitory action is a multi-step process that targets the essential pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.
The mechanism proceeds as follows:
-
The amino group of L-PAG initially attacks the internal aldimine formed between PLP and an active site lysine residue (Lys212 in human CSE).
-
This forms an external aldimine with the PLP cofactor.
-
A proton is abstracted from the β-position of the alkyne group in L-PAG, leading to the formation of a reactive allene intermediate.
-
This allene is then attacked by a nucleophilic residue in the active site, specifically the phenol group of Tyrosine 114 (Tyr114) in human CSE.
-
This covalent modification of the active site sterically hinders access for the natural substrate, L-cysteine, thereby irreversibly inactivating the enzyme.
This targeted, covalent inactivation makes L-PAG a potent tool for ablating CSE activity both in vitro and in vivo.
A Comprehensive Technical Guide to the Physicochemical Properties of L-Propargylglycine for Experimental Design
This guide provides an in-depth overview of the core physicochemical properties of L-Propargylglycine, tailored for researchers, scientists, and professionals in drug development. It includes essential data for designing and conducting experiments, alongside detailed methodologies and visual representations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound, also known as (S)-2-amino-4-pentynoic acid, is a non-proteinogenic amino acid that serves as a critical tool in biochemical and pharmaceutical research.[1][2] Its utility largely stems from its role as an irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme pivotal in the biosynthesis of hydrogen sulfide (H₂S).[2][3][4][5] Understanding its fundamental physicochemical characteristics is paramount for its effective application in experimental settings.
Quantitative Data Summary
For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | [1][6][7][8] |
| Molecular Weight | 113.11 g/mol | [1][2][8][9] |
| Appearance | White to off-white or light yellow powder | [6][8] |
| Melting Point | 235-239 °C | [8] |
| Boiling Point | 272.1±35.0 °C (Predicted) | [2] |
| pKa | 2.04±0.10 (Predicted) | [2] |
| logP | -2.8 | [1][9] |
| Solubility | Soluble in water (up to 10 mg/ml) and DMSO (up to 10 mg/ml).[3][10] Also soluble in ethanol and dimethylformamide (approximately 20 mg/ml for the hydrochloride salt).[10] | [3][10] |
| Optical Rotation | [α]D²⁰ = -32 ± 2 ° (c=1 in water) | [6] |
| Storage Conditions | Store at 0 - 8 °C.[6] Stable for 2 years as supplied. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[3] For long-term storage, powder is kept at -20°C for 3 years, and in solvent at -80°C for 1 year.[11] | [3][6][11] |
Biological Activity and Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE), an enzyme in the transsulfuration pathway. This pathway is crucial for the endogenous production of hydrogen sulfide (H₂S), a significant signaling molecule, and for cysteine metabolism. By inhibiting CSE, this compound effectively reduces the biosynthesis of H₂S, making it an invaluable tool for studying the physiological and pathophysiological roles of this gasotransmitter.
Caption: Inhibition of the H₂S biosynthesis pathway by this compound.
Experimental Design and Protocols
Given its specific inhibitory action, this compound is frequently used in enzyme inhibition assays and cell culture studies to investigate the roles of CSE and H₂S.
General Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on CSE activity.
Caption: General workflow for a CSE enzyme inhibition assay.
Detailed Experimental Protocol: Cystathionine γ-Lyase (CSE) Inhibition Assay
The following protocol is a generalized procedure for determining the inhibitory potential of this compound on CSE activity, often measured by quantifying the production of H₂S.
1. Materials and Reagents:
-
Recombinant or purified CSE enzyme
-
This compound
-
L-Cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Tris-HCl or Phosphate buffer (e.g., pH 7.4)
-
Zinc acetate
-
N,N-dimethyl-p-phenylenediamine sulfate (DMPPD)
-
Ferric chloride (FeCl₃)
-
Spectrophotometer
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a stock solution of CSE in the assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Substrate Solution: Prepare a solution of L-Cysteine in the assay buffer.
-
Colorimetric Reagents:
-
Zinc acetate solution (e.g., 1% w/v)
-
DMPPD solution (e.g., 20 mM in 7.2 M HCl)
-
FeCl₃ solution (e.g., 30 mM in 1.2 M HCl)
-
3. Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, add the assay buffer, PLP (to a final concentration of, for example, 2 mM), and the CSE enzyme.
-
Add different concentrations of this compound to the respective tubes/wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with this compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-Cysteine substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the zinc acetate solution. This traps the H₂S produced as zinc sulfide (ZnS).
-
Add the DMPPD solution followed by the FeCl₃ solution to develop the methylene blue color.
-
Incubate in the dark for approximately 20 minutes to allow for color development.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 670 nm) using a spectrophotometer.
4. Data Analysis:
-
Generate a standard curve using a known concentration of sodium hydrosulfide (NaHS).
-
Calculate the concentration of H₂S produced in each sample based on the standard curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.
This comprehensive guide provides the foundational knowledge and practical frameworks necessary for the effective use of this compound in research and development. Adherence to these guidelines will facilitate the design of robust and reproducible experiments.
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23235-01-0 [chemicalbook.com]
- 3. Dthis compound | 64165-64-6 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dthis compound | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | TargetMol [targetmol.com]
L-Propargylglycine: A Technical Guide to its Properties, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Propargylglycine (L-PPG) is a valuable chemical tool for researchers studying the physiological and pathological roles of hydrogen sulfide (H₂S). As an irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in endogenous H₂S production, L-PPG allows for the targeted modulation of this important signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its detailed mechanism of action, experimental protocols for its use in enzyme inhibition assays, and its role within the broader context of H₂S signaling.
Chemical and Physical Properties
This compound, also known as (S)-2-amino-4-pentynoic acid, is a non-proteinogenic amino acid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 23235-01-0 | [1][2][3][4] |
| Molecular Formula | C₅H₇NO₂ | [1][2][3][5] |
| Molecular Weight | 113.11 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | [2][3] |
| Melting Point | 235-239 °C | |
| Optical Rotation | [α]D²⁰ = -32 ± 2° (c=1 in water) | [3] |
| Storage Temperature | 2-8°C |
Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase
This compound acts as a suicide inhibitor of cystathionine γ-lyase (CSE), an enzyme dependent on pyridoxal-5'-phosphate (PLP).[1][6] The inhibition mechanism is a multi-step process that leads to the covalent modification of the enzyme, rendering it inactive.
The key steps of the inhibition mechanism are as follows:
-
Formation of an External Aldimine: The amino group of this compound attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the active site of CSE. This results in the formation of an external aldimine.[1]
-
Allene Intermediate Formation: A proton is abstracted from the β-position of the alkyne group of this compound, leading to the formation of a reactive allene intermediate.[1][3]
-
Nucleophilic Attack and Vinyl Ether Formation: The hydroxyl group of a tyrosine residue (Tyr¹¹⁴ in human CSE) in the active site performs a nucleophilic attack on the β-position of the allene intermediate.[1][3][6] This attack generates a stable vinyl ether.
-
Regeneration of Internal Aldimine and Covalent Modification: The internal aldimine with the lysine residue is regenerated, but the tyrosine residue remains covalently bound to the propargylglycine-derived moiety as a vinyl ether. This covalent modification sterically hinders the active site, preventing the natural substrate from binding and thus irreversibly inhibiting the enzyme.[1][3]
Role in the Hydrogen Sulfide (H₂S) Signaling Pathway
Hydrogen sulfide is a gasotransmitter involved in a wide array of physiological processes, including neuromodulation, vascular tone regulation, and inflammation.[5][7][8] In mammals, the primary enzymes responsible for the production of H₂S from L-cysteine are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[7][8]
By irreversibly inhibiting CSE, this compound serves as a critical pharmacological tool to investigate the roles of endogenously produced H₂S.[5][7] Researchers utilize L-PPG to decrease H₂S levels in cellular and animal models, thereby elucidating the downstream effects and signaling cascades modulated by this gaseous molecule. For instance, studies have employed L-PPG to demonstrate the involvement of H₂S in gastrointestinal motility and pancreatitis.[7][8]
Experimental Protocols: Enzyme Inhibition Assay
The following protocol provides a general framework for assessing the inhibitory activity of this compound against cystathionine γ-lyase. This assay can be adapted for use with purified enzyme or cell lysates.
Materials and Reagents
-
Purified cystathionine γ-lyase (CSE) or cell/tissue lysate containing CSE
-
This compound (L-PPG)
-
L-Cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection Reagent: N,N-dimethyl-p-phenylenediamine sulfate (for methylene blue formation)
-
Trichloroacetic acid (TCA)
-
Ferric chloride (FeCl₃)
-
Microplate reader or spectrophotometer
-
96-well microplates
Experimental Workflow
Step-by-Step Protocol
-
Prepare Solutions:
-
Prepare the assay buffer and all reagents at the desired concentrations.
-
Prepare a stock solution of L-PPG in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a solution of CSE in assay buffer containing PLP.
-
-
Pre-incubation with Inhibitor:
-
In a 96-well plate, add the CSE solution to each well (except for the blank).
-
Add different concentrations of the L-PPG solution to the appropriate wells. For the control wells (no inhibitor), add an equal volume of assay buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding the L-cysteine substrate solution to all wells.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding TCA to each well. This will precipitate the protein.
-
-
Detection of H₂S:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ to each well. The H₂S produced will react to form methylene blue.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the methylene blue at approximately 670 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each L-PPG concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the L-PPG concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound is an indispensable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its specific and irreversible inhibition of cystathionine γ-lyase provides a powerful method for investigating the complex roles of the hydrogen sulfide signaling pathway in health and disease. This guide provides the fundamental information required to effectively utilize this compound in a research setting.
References
- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen sulphide as a signalling molecule regulating physiopathological processes in gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of L-Propargylglycine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for L-Propargylglycine, a compound frequently utilized in biochemical research and drug development. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Quantitative Toxicological Data
| Hazard Classification | Endpoint | Species | Value Range (mg/kg) | Reference |
| Acute Toxicity, Oral (Cat. 4) | LD50 (Oral) | Rat | 300 - 2000 | [1] |
| Acute Toxicity, Dermal | LD50 (Dermal) | - | Data not available | |
| Acute Toxicity, Inhalation | LC50 (Inhalation) | - | Data not available |
Safe Handling and Storage Protocols
Adherence to the following procedures is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental protocol should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.
Handling Procedures
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Minimize the quantity of material handled at any one time.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's environmental health and safety department.
-
Only personnel trained in hazardous material cleanup should address large spills.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of down the drain.
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
First-Aid Signaling Pathway
Caption: First-aid procedures following exposure to this compound.
References
Methodological & Application
Application Notes and Protocols for L-Propargylglycine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Propargylglycine (L-PPG) is a valuable research tool for investigating the physiological and pathological roles of hydrogen sulfide (H₂S). As an irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S, L-PPG allows for the controlled depletion of this gaseous signaling molecule in cellular and in vivo models.[1] These application notes provide a comprehensive guide for the use of L-PPG in cell culture experiments, including detailed protocols, quantitative data, and visualizations of the underlying molecular pathways.
Mechanism of Action
This compound is a suicide inhibitor of cystathionine γ-lyase (CSE). It specifically targets the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This irreversible binding sterically hinders the accessibility of the active site, thereby preventing the conversion of L-cysteine to H₂S.[2] The depletion of endogenous H₂S can have significant downstream effects on various cellular processes, including signaling pathways that regulate cell proliferation, survival, and apoptosis.
Data Presentation
This compound Concentration Ranges and IC₅₀ Values
The effective concentration of this compound can vary significantly between purified enzyme assays and whole-cell experiments. Considerably higher concentrations are required in cell culture to achieve effective inhibition of H₂S production.
| Parameter | Concentration/Value | System | Reference |
| CSE Inhibition (IC₅₀) | ~20 µM | Purified wild-type enzyme | N/A |
| H₂S Production Inhibition | 2 mM - 10 mM | Cultured cells | N/A |
| Typical Incubation Time | 30 minutes - 24 hours | Cultured cells | N/A |
Note: The discrepancy in effective concentrations is likely due to factors such as cell permeability, intracellular metabolism of L-PPG, and the dynamic nature of H₂S production and consumption within the cellular environment.
Reported Cytotoxicity (IC₅₀) of this compound in Human Cell Lines
Data on the direct cytotoxicity of this compound is limited in the scientific literature. The following table is a template for researchers to populate as more data becomes available. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Reference |
| HeLa | Cervical Cancer | Data not available | Data not available | |
| MCF-7 | Breast Cancer | Data not available | Data not available | |
| A549 | Lung Cancer | Data not available | Data not available | |
| HepG2 | Liver Cancer | Data not available | Data not available | |
| PC-3 | Prostate Cancer | Data not available | Data not available | |
| HCT116 | Colon Cancer | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water or PBS to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Protocol for this compound Treatment in Cell Culture
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in sterile culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover for at least 24 hours.
-
Preparation of Treatment Medium: Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Include a vehicle control (medium with the same volume of solvent used to dissolve L-PPG, typically water or PBS).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, harvest the cells or cell lysates for downstream analysis, such as measurement of H₂S levels, cell viability assays, western blotting, or apoptosis assays.
Protocol 3: Measurement of Cellular Hydrogen Sulfide Levels
This protocol is adapted from the agar trap method for enhanced detection of H₂S in cell culture.[3][4]
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Agar
-
Zinc acetate
-
Sodium hydroxide (NaOH)
-
N,N-dimethyl-p-phenylenediamine sulfate
-
Ferric chloride (FeCl₃)
-
Trichloroacetic acid (TCA)
-
96-well microplate reader
Procedure:
-
Prepare Agar Trap: Prepare a 1% agar solution in water and autoclave. Cool to approximately 50°C and add zinc acetate (to a final concentration of 1%) and NaOH (to a final concentration of 0.5 M). Pour a thin layer of this solution into the lid of the culture plate and allow it to solidify.
-
Cell Treatment: Treat the cells with this compound as described in Protocol 2 in a sealed culture plate with the agar trap lid.
-
H₂S Trapping: During the incubation period, volatile H₂S released from the cells will be trapped in the agar layer as zinc sulfide.
-
Methylene Blue Reaction: After incubation, carefully remove the agar trap lid. To the agar, add a solution of N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl, followed by a solution of FeCl₃ in 1.2 M HCl.
-
Quantification: Allow the color to develop for 15-20 minutes at room temperature. The formation of methylene blue, which is proportional to the amount of H₂S, can be quantified by measuring the absorbance at 670 nm using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of a sodium hydrosulfide (NaHS) solution to determine the concentration of H₂S in the samples.
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate reader
Procedure:
-
MTT Addition: Following the this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: L-PPG inhibits CSE, leading to H₂S depletion and subsequent effects on cell signaling.
Experimental Workflow for this compound Studies
Caption: A typical workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for Metabolic Labeling of Proteins Using L-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to study newly synthesized proteins within a complex biological system. L-Propargylglycine (LPG) is a non-canonical amino acid analog of methionine that can be metabolically incorporated into proteins during active protein synthesis. The terminal alkyne group of LPG serves as a bioorthogonal handle, allowing for the selective detection and enrichment of newly synthesized proteins through a highly specific and efficient "click chemistry" reaction with azide-functionalized tags. This approach offers a non-radioactive, versatile, and robust method for visualizing, identifying, and quantifying nascent proteomes, providing valuable insights into cellular processes, drug efficacy, and disease mechanisms.
This compound is structurally and functionally very similar to L-Homopropargylglycine (HPG), and they are often used interchangeably in metabolic labeling experiments. The protocols and data presented here are applicable to both, with specific details provided where available.
Principle of the Method
The metabolic labeling and detection process using this compound involves two main steps:
-
Metabolic Incorporation: Cells are cultured in a methionine-deficient medium and then supplemented with this compound. During protein translation, LPG is recognized by the cellular machinery as a methionine surrogate and is incorporated into the polypeptide chains of newly synthesized proteins.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne handle on the incorporated LPG is then covalently ligated to a reporter molecule containing an azide group. This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly specific and occurs under biocompatible conditions, ensuring that only LPG-containing proteins are labeled. The reporter molecule can be a fluorophore for imaging, a biotin tag for affinity purification and subsequent proteomic analysis, or other tags for various downstream applications.
Data Presentation
Quantitative Comparison of Metabolic Labeling Reagents
The choice of non-canonical amino acid can influence labeling efficiency and experimental outcomes. Below is a comparison of this compound (and its close analog L-Homopropargylglycine) with another commonly used methionine analog, L-Azidohomoalanine (AHA).
| Feature | This compound (LPG) / L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference |
| Functional Group | Alkyne | Azide | [1] |
| Typical Concentration | 25 - 100 µM | 25 - 100 µM | [1] |
| Incorporation Efficiency | High, reported up to 70-80% in E. coli | High, reported up to 50% in E. coli | [1] |
| Detection Method | Copper-catalyzed or strain-promoted alkyne-azide click chemistry | Copper-catalyzed or strain-promoted azide-alkyne click chemistry | [1] |
| Potential Cytotoxicity | Low at typical working concentrations, though some studies suggest potential effects at higher concentrations or with the D-isomer.[2] | Low at typical working concentrations. | [1] |
Recommended Starting Concentrations and Incubation Times for Mammalian Cells
| Cell Line | This compound (LPG/HPG) Concentration | Incubation Time | Application | Reference |
| HeLa, HEK293T | 50 µM | 1 - 4 hours | Fluorescence Microscopy, In-gel Fluorescence | [3] |
| Primary Neurons | 50 - 100 µM | 30 minutes - 2 hours | Fluorescence Microscopy | [4] |
| IMR90 | 50 µM | 15 minutes - 1 hour | Mitochondrial Translation Labeling | [3] |
| General Mammalian Cells | 25 - 100 µM | 1 - 24 hours | Proteomics | [1] |
Note: Optimal conditions should be determined empirically for each cell type and experimental goal.
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of proteins with this compound and subsequent analysis using fluorescence microscopy and in-gel fluorescence. A general protocol for sample preparation for mass spectrometry is also included.
Protocol 1: Metabolic Labeling of Proteins in Cultured Mammalian Cells
This protocol describes the basic steps for incorporating this compound into newly synthesized proteins in adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free DMEM
-
This compound (LPG) or L-Homopropargylglycine (HPG) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells on culture plates or coverslips to reach 70-80% confluency at the time of labeling.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of LPG, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then incubate the cells in pre-warmed methionine-free DMEM for 30-60 minutes at 37°C and 5% CO2.
-
LPG Labeling: Prepare the labeling medium by adding the LPG stock solution to the pre-warmed methionine-free DMEM to the desired final concentration (e.g., 50 µM).
-
Remove the methionine-depletion medium (if used) or the complete medium and add the LPG labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C and 5% CO2. The incubation time will depend on the rate of protein synthesis in the cell type and the desired level of labeling.
-
Cell Harvesting or Fixation: After incubation, the cells are ready for downstream applications. For fluorescence microscopy, proceed to fixation (Protocol 2). For biochemical analysis (e.g., in-gel fluorescence or mass spectrometry), wash the cells twice with ice-cold PBS and then lyse the cells (see Protocols 3 and 4).
Protocol 2: Fluorescence Microscopy of LPG-Labeled Proteins
This protocol details the fixation, permeabilization, and click chemistry reaction for visualizing newly synthesized proteins in LPG-labeled cells.
Materials:
-
LPG-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, final concentration 2-10 µM)
-
Copper(II) sulfate (CuSO4) (from a 100 mM stock, final concentration 1 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (from a 100 mM stock, final concentration 1 mM)
-
Sodium ascorbate (from a freshly prepared 500 mM stock, final concentration 10 mM)
-
PBS
-
-
Hoechst or DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: After LPG labeling, aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. Add the reagents in the following order to PBS: fluorescent azide, CuSO4, and THPTA. Mix well. Finally, add the sodium ascorbate to initiate the reaction. b. Aspirate the PBS from the cells and add the click reaction cocktail to the coverslips. c. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with 3% BSA in PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with Hoechst or DAPI in PBS for 5-10 minutes at room temperature.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets.
Protocol 3: In-Gel Fluorescence Analysis of LPG-Labeled Proteins
This protocol allows for the visualization of the entire population of newly synthesized proteins by SDS-PAGE.
Materials:
-
LPG-labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Reaction Cocktail (as in Protocol 2, but with a fluorescent azide suitable for in-gel scanning)
-
Methanol and Chloroform
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Click Reaction in Lysate: a. In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 20-50 µg). b. Add the freshly prepared click reaction cocktail. c. Incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation: a. Precipitate the protein by adding 4 volumes of cold methanol, followed by 1 volume of chloroform, and then 3 volumes of water. b. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes. c. Carefully remove the upper aqueous layer and discard. Add another 4 volumes of cold methanol to the remaining lower layer and interphase. d. Centrifuge at 14,000 x g for 10 minutes to pellet the protein. e. Carefully remove the supernatant and air-dry the protein pellet.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Electrophoresis: Run the samples on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Coomassie Staining: After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general workflow for the enrichment and preparation of LPG-labeled proteins for identification and quantification by mass spectrometry.
Materials:
-
LPG-labeled cell lysate (from Protocol 1)
-
Click Reaction Cocktail (using an azide-biotin conjugate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin (MS-grade)
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
Procedure:
-
Click Reaction with Biotin-Azide: Perform the click reaction on the cell lysate as described in Protocol 3, but using an azide-functionalized biotin tag instead of a fluorescent azide.
-
Protein Precipitation: Precipitate the biotinylated proteins as described in Protocol 3.
-
Resuspension and Enrichment: a. Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS). b. Add streptavidin-agarose beads to the lysate and incubate with rotation for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, 4M Urea in PBS, and finally PBS).
-
On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins with DTT and then alkylate with iodoacetamide. c. Add MS-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: a. Collect the supernatant containing the peptides. b. Elute any remaining peptides from the beads with a high-organic solvent solution (e.g., 70% acetonitrile, 0.1% formic acid). c. Combine the peptide fractions and desalt them using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-strain, cell-selective protein labeling in mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-propargylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-propargylglycine is a non-canonical amino acid that has become an invaluable tool in solid-phase peptide synthesis (SPPS). Its unique propargyl side chain serves as a versatile chemical handle for the site-specific modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward introduction of a wide array of functionalities, including fluorophores, polyethylene glycol (PEG) chains, small molecule drugs, and other biomolecules, making it a critical building block in drug discovery, diagnostics, and materials science.[1]
This document provides detailed application notes and experimental protocols for the efficient incorporation of Fmoc-L-propargylglycine into peptides using Fmoc-based SPPS and subsequent on-resin modification via CuAAC.
Properties of Fmoc-L-propargylglycine
A thorough understanding of the physicochemical properties of Fmoc-L-propargylglycine is essential for its successful application.
| Property | Value |
| Synonyms | Fmoc-L-Pra-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid |
| Molecular Formula | C₂₀H₁₇NO₄ |
| Molecular Weight | 335.35 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 175-177 °C |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Storage | 2-8 °C |
Experimental Protocols
I. Incorporation of Fmoc-L-propargylglycine into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing L-propargylglycine using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-propargylglycine
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2][3][4]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Dry ether
Workflow for Fmoc-SPPS Incorporation of Fmoc-L-propargylglycine:
Caption: Standard workflow for incorporating Fmoc-L-propargylglycine in SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Fmoc-L-propargylglycine:
-
Pre-activate a solution of Fmoc-L-propargylglycine (3-5 eq.), HBTU or HATU (2.9-4.9 eq.), and DIPEA or NMM (6-10 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The use of efficient coupling reagents like HBTU and HATU generally results in high coupling efficiencies for residues that may otherwise be difficult to incorporate.[2][3][4]
-
-
Washing: Wash the resin as described in step 3.
-
Monitoring Coupling Efficiency (Optional): Perform a Kaiser test or a quantitative Fmoc release assay to confirm the completion of the coupling reaction. For quantitative analysis, a small amount of resin is treated with the deprotection solution, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured at ~301 nm.[5]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry the resin under vacuum.
II. On-Resin Click Chemistry: Bioconjugation to the Propargylglycine Side Chain
This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule) to the peptide-resin via CuAAC.
Materials:
-
Peptide-resin containing this compound
-
Azide-containing molecule of interest (e.g., Azide-PEG-Biotin, fluorescent azide)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent
-
Sodium ascorbate (if using CuSO₄)
-
Base: 2,6-Lutidine and DIPEA
-
Solvents: Degassed DMSO, Isopropanol (IPA), DMF, DCM
Workflow for On-Resin Click Chemistry:
Caption: Workflow for on-resin bioconjugation via click chemistry.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.[6]
-
Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to remove dissolved oxygen.[6]
-
Preparation of Click Reagent Solution:
-
In the degassed DMSO, dissolve the azide-containing molecule (1.5-5 eq. relative to resin loading).
-
Add CuBr (1 eq.). Alternatively, use CuSO₄ (0.1 eq.) and sodium ascorbate (0.5 eq.).
-
-
Click Reaction:
-
Washing:
-
Filter the resin and wash it with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[6]
-
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The efficiency of both the incorporation of Fmoc-L-propargylglycine and the subsequent click chemistry reaction is crucial for obtaining a high yield of the final modified peptide.
Table 1: Coupling Efficiency of Fmoc-L-propargylglycine
While specific quantitative data for the coupling efficiency of Fmoc-L-propargylglycine is not extensively reported in comparative studies, the use of modern, highly efficient coupling reagents is known to result in high yields.
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency | Notes |
| HBTU/DIPEA | 1:0.95:2 | 1-2 hours | >99% | A standard and effective choice for most couplings, including sterically hindered amino acids.[2][7] |
| HATU/DIPEA | 1:0.95:2 | 30-60 minutes | >99.5% | Generally more reactive than HBTU, particularly for difficult couplings, and can reduce reaction times.[3][4] |
| DIC/HOBt | 1:1:0 | 2-4 hours | >98% | A carbodiimide-based method that can minimize certain side reactions. |
Table 2: On-Resin Click Chemistry Reaction Parameters
The following table provides typical reagent stoichiometries for on-resin CuAAC reactions. The reaction is generally high-yielding.
| Reagent | Equivalents (relative to resin loading) |
| Azide-containing molecule | 1.5 - 5 |
| CuBr | 1 |
| or CuSO₄ / Sodium Ascorbate | 0.1 / 0.5 |
| 2,6-Lutidine | 10 |
| DIPEA | 10 |
Conclusion
Fmoc-L-propargylglycine is a powerful building block for the synthesis of modified peptides. Its straightforward incorporation using standard Fmoc-SPPS protocols, coupled with the high efficiency and orthogonality of the subsequent on-resin click chemistry, provides a robust platform for the development of novel peptide-based therapeutics, diagnostics, and research tools. The protocols and data presented here offer a comprehensive guide for researchers to successfully utilize this versatile amino acid in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Propargylglycine Stock Solutions
This document provides detailed protocols for the dissolution, preparation, and storage of L-Propargylglycine (L-PPG) stock solutions for research applications. This compound is a valuable tool for researchers as an irreversible inhibitor of cystathionine γ-lyase (CSE or CGL) and as a reagent in click chemistry.[1][2][3]
Product Information and Solubility
This compound is typically supplied as a white to off-white crystalline solid.[1][4] Its solubility varies depending on the solvent. Proper solvent selection is critical for preparing stable and effective stock solutions.
Table 1: Solubility and Storage of this compound
| Solvent | Form | Solubility (Approx.) | Recommended Storage (Stock Solution) | Stability |
| Water | Dthis compound | 100 mg/mL (may require sonication)[1] | -20°C to -80°C (Aliquot) | Use within 1 month (-20°C) or 6 months (-80°C)[1] |
| PBS (pH 7.2) | Dthis compound (HCl) | 10 mg/mL[4] | Use fresh (not recommended for storage >1 day)[4] | Not recommended for more than one day[4] |
| DMSO | Dthis compound (HCl) | 20 mg/mL[4] | -20°C to -80°C (Aliquot, protect from light)[1] | Use within 1 month (-20°C) or 6 months (-80°C)[1][5] |
| Ethanol | Dthis compound (HCl) | 20 mg/mL[4] | -20°C to -80°C (Aliquot, protect from light)[1] | Use within 1 month (-20°C) or 6 months (-80°C)[1] |
| Dimethylformamide (DMF) | Dthis compound (HCl) | 20 mg/mL[4] | -20°C to -80°C (Aliquot, protect from light)[1] | Use within 1 month (-20°C) or 6 months (-80°C)[1] |
| Solid Powder | N/A | N/A | -20°C (Protect from light)[4][5] | ≥ 4 years[4] |
Note: The Dthis compound hydrochloride (PAG) salt is commonly used and has well-documented solubility.[4] Always refer to the manufacturer's product data sheet for specific information.
Experimental Protocols: Stock Solution Preparation
Safety Precautions: this compound should be considered hazardous until further information is available. Handle with care, avoiding ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling.[4]
This protocol is suitable for experiments where an organic solvent is not desired.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 μm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Add the appropriate volume of sterile water to the powder. For the example above, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly. If the powder does not dissolve completely, use an ultrasonic bath to aid dissolution.[1]
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.[1] This is particularly important for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1] Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1] Note that aqueous solutions in buffers like PBS are not recommended for storage beyond one day.[4]
This protocol is common for creating a concentrated stock that can be diluted into aqueous buffers for final experimental use.
Materials:
-
This compound powder (hydrochloride salt is often used)[4]
-
Anhydrous, molecular-grade DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials with tight-sealing caps
-
Inert gas (e.g., argon or nitrogen), optional
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of the powder.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Purging (Optional but Recommended): To enhance stability, the vial can be purged with an inert gas like argon before sealing.[4]
-
Mixing: Vortex the solution until the powder is completely dissolved. The solubility in DMSO is approximately 20 mg/mL.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials. Protect from light.[1][5] Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5]
-
Working Dilutions: Before biological experiments, dilute the DMSO stock solution into the final aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low enough to not cause physiological effects.[4]
References
L-Propargylglycine: A Potent Tool for Elucidating Sulfur Amino Acid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Propargylglycine (L-PPG) is a valuable research tool for investigating the intricacies of sulfur amino acid metabolism. As an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), L-PPG provides a specific means to probe the physiological and pathological roles of this key enzyme and its downstream products, most notably hydrogen sulfide (H₂S). These application notes provide an overview of L-PPG's mechanism of action, its effects on key metabolic pathways, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound is a suicide inhibitor of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] The terminal alkyne group of L-PPG covalently binds to the PLP cofactor in the active site of CSE, leading to its irreversible inactivation.[2] CSE is a central enzyme in the reverse transsulfuration pathway, which is responsible for the conversion of methionine to cysteine. This pathway also serves as a primary source of endogenous hydrogen sulfide (H₂S), a critical signaling molecule involved in a myriad of physiological processes.[3] By inhibiting CSE, L-PPG effectively blocks the production of H₂S and leads to the accumulation of upstream metabolites, such as cystathionine, and alterations in the levels of other sulfur-containing amino acids.[4][5][6]
Applications in Research and Drug Development
The specific inhibition of CSE by L-PPG has made it an indispensable tool in several areas of research:
-
Hydrogen Sulfide Signaling: L-PPG is widely used to investigate the diverse roles of H₂S in the cardiovascular, nervous, and immune systems. By depleting endogenous H₂S levels, researchers can study its involvement in processes such as vasodilation, neurotransmission, inflammation, and oxidative stress.[2][3][7]
-
Sulfur Amino Acid Metabolism: The use of L-PPG allows for detailed investigation into the regulation and flux of the reverse transsulfuration pathway. It helps in understanding the metabolic consequences of impaired cysteine synthesis and the interplay between methionine, homocysteine, cysteine, and glutathione metabolism.[4][6][8]
-
Disease Models: L-PPG can be used to create animal models that mimic conditions associated with CSE deficiency or impaired H₂S signaling, providing insights into the pathophysiology of various diseases.
-
Drug Development: As a well-characterized enzyme inhibitor, L-PPG serves as a reference compound in the development of novel and more selective CSE inhibitors with therapeutic potential.
Data Presentation
Quantitative Effects of this compound on Enzyme Activity and Metabolite Levels
The following tables summarize the quantitative effects of L-PPG treatment on key parameters in sulfur amino acid metabolism, based on published literature.
Table 1: Effect of Dthis compound on Cystathionine γ-Lyase (CSE) Activity in Rat Liver
| Treatment | CSE Activity (% of Control) | Time Point | Reference |
| Dthis compound Injection (unspecified dose) | ~4% | 24 hours | [4] |
| Dthis compound Injection (dose-dependent) | Proportional decrease | 12 hours | [5] |
| Propargylglycine Administration | Undetectable | 4 hours | [6] |
Table 2: Effect of Dthis compound on Cystathionine Levels in Rats
| Tissue | Treatment | Fold Increase (approx.) | Time Point | Reference |
| Liver | Dthis compound (dose-dependent) | Up to 120x | 12 hours | [5] |
| Kidney | Dthis compound (dose-dependent) | Up to 20x | 12 hours | [5] |
| Brain | Dthis compound (dose-dependent) | Up to 4x | 12 hours | [5] |
| Serum | Dthis compound (dose-dependent) | Up to 120x | 12 hours | [5] |
| Liver | Propargylglycine Administration | Significantly higher | 4 hours | [6] |
| Blood | Propargylglycine Administration | Greater | 4 hours | [6] |
| Plasma | Propargylglycine Infusion (40 µmols/d for 15 days) | Significantly increased | 15 days | [8] |
Table 3: Effect of this compound on Other Sulfur-Containing Metabolites
| Metabolite | Tissue/Model System | Treatment | Effect | Time Point | Reference |
| Homocysteine | Primary Mouse Hepatocytes | 2 mM Dthis compound | Elevated | - | [9] |
| Glutathione (GSH) | Rat Liver | Propargylglycine Administration | Significantly lower | 4 hours | [6] |
| Glutathione (GSH) | Rat Tissues (Brain, Muscle, Liver, Intestine, Stomach) | Propargylglycine Infusion (40 µmols/d for 15 days) | Significantly decreased | 15 days | [8] |
| Taurine | Primary Mouse Hepatocytes | 2 mM Dthis compound | Decreased to ~20% of control | 24-48 hours | [9] |
| Hypotaurine | Primary Mouse Hepatocytes | 2 mM Dthis compound | Decreased to 3-9% of control | 24-48 hours | [9] |
| Plasma Cystine | Parenterally-fed Growing Rats | Propargylglycine Infusion (40 µmols/d for 15 days) | Significantly decreased | 15 days | [8] |
| Plasma Taurine | Parenterally-fed Growing Rats | Propargylglycine Infusion (40 µmols/d for 15 days) | Significantly decreased | 15 days | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cystathionine γ-Lyase (CSE) Activity
This protocol describes a method to assess the inhibitory effect of L-PPG on CSE activity in a cell-free system, such as a tissue homogenate.
Materials:
-
Tissue of interest (e.g., liver, kidney)
-
Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
L-Cystathionine (substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
This compound (L-PPG)
-
N,N-dimethyl-p-phenylenediamine sulfate (for H₂S detection)
-
Ferric chloride (FeCl₃)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare Tissue Homogenate: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction where CSE is located. Determine the protein concentration of the supernatant.
-
Enzyme Reaction: In a reaction tube, combine the tissue supernatant, PLP, and varying concentrations of L-PPG. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-cystathionine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect H₂S: Stop the reaction by adding TCA. Detect the amount of H₂S produced using the methylene blue method. This involves adding N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃, which react with H₂S to form methylene blue.
-
Quantification: Measure the absorbance of the methylene blue at a specific wavelength (e.g., 670 nm) using a spectrophotometer.
-
Data Analysis: Calculate the CSE activity as the rate of H₂S production (nmol/min/mg protein). Plot the enzyme activity against the concentration of L-PPG to determine the IC₅₀ value.
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating mammalian cells in culture with L-PPG to study its cellular effects.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (L-PPG) stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, reagents for metabolite quantification)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare L-PPG Working Solution: Dilute the L-PPG stock solution in complete cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of L-PPG. Include a vehicle control (medium with the solvent used for the L-PPG stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream analysis. This may involve cell lysis for protein or metabolite extraction, or other assays to assess cell viability, apoptosis, or oxidative stress.
-
Downstream Analysis: Analyze the cell lysates or other samples for the desired parameters, such as the levels of sulfur amino acids (cystathionine, homocysteine, glutathione), H₂S production, or the expression of relevant proteins.
Protocol 3: In Vivo Administration of this compound to Rodents
This protocol provides a general guideline for administering L-PPG to rodents to study its systemic effects on sulfur amino acid metabolism.
Materials:
-
Laboratory rodents (e.g., rats, mice)
-
This compound (L-PPG) solution (sterile and suitable for injection)
-
Saline solution (sterile)
-
Syringes and needles for injection
-
Anesthesia (if required for procedures)
-
Tools for tissue and blood collection
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Prepare L-PPG Solution: Dissolve L-PPG in sterile saline to the desired concentration. The dose will depend on the specific research question and animal model. A common dose used in rats is in the range of 25-50 mg/kg body weight.[10][11]
-
Administration: Administer the L-PPG solution to the animals via the desired route (e.g., intraperitoneal injection, intravenous infusion). A control group should receive an equivalent volume of saline.
-
Time Course: House the animals for the specified duration of the experiment. This can range from a few hours to several days or weeks, depending on the study's objectives.
-
Sample Collection: At the end of the experimental period, collect blood and tissues of interest (e.g., liver, kidney, brain). Anesthesia is typically required for terminal procedures.
-
Sample Processing and Analysis: Process the collected samples for the analysis of enzyme activity (CSE), metabolite concentrations (cystathionine, homocysteine, glutathione, etc.), and other relevant biomarkers.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the use of this compound.
Caption: The Reverse Transsulfuration Pathway and the Site of L-PPG Inhibition.
Caption: General Experimental Workflow for Studying the Effects of this compound.
Caption: Logical Relationship of the Metabolic Consequences of L-PPG Treatment.
References
- 1. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Hydrogen sulphide as a signalling molecule regulating physiopathological processes in gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual metabolism of sulfur-containing amino acids in rats treated with Dthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D,this compound on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propargylglycine inhibits hypotaurine/taurine synthesis and elevates cystathionine and homocysteine concentrations in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of L-Propargylglycine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Propargylglycine (L-PPG), also known as (S)-2-amino-4-pentynoic acid, is a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[1][2][3] This property makes L-PPG an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of H₂S in various biological systems. By selectively inhibiting CSE, researchers can effectively reduce H₂S levels in vivo, allowing for the study of its involvement in a wide array of processes, including inflammation, neurotransmission, cardiovascular regulation, and cancer progression.[4][5][6] These application notes provide detailed information and protocols for the in vivo administration of L-PPG in animal studies.
Mechanism of Action
This compound acts as a suicide inhibitor of cystathionine γ-lyase.[3] The enzyme metabolizes L-PPG, leading to the formation of a reactive intermediate that covalently binds to the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site. This irreversible inactivation of CSE leads to a significant reduction in the synthesis of H₂S from its primary substrate, L-cysteine.[7]
Applications in Animal Studies
The in vivo administration of L-PPG has been employed in a variety of animal models to elucidate the role of the CSE/H₂S pathway in numerous conditions:
-
Inflammation and Sepsis: To investigate the pro- or anti-inflammatory roles of H₂S in models of acute pancreatitis, colitis, and sepsis.[1][4]
-
Cardiovascular Research: To study the contribution of H₂S to blood pressure regulation, ischemia-reperfusion injury, and other cardiovascular functions.
-
Neuroscience: To explore the involvement of H₂S in neuroprotection, neuroinflammation, and synaptic transmission.[8]
-
Gastrointestinal Motility: To assess the role of endogenous H₂S as a signaling molecule in regulating gut motility.
-
Respiratory Studies: To examine the influence of the H₂S pathway on respiratory control, for example, in the context of opioid-induced respiratory depression.[9]
-
Cancer Biology: To determine the effect of inhibiting endogenous H₂S production on tumor growth, proliferation, and apoptosis.[5]
Quantitative Data on this compound Administration
The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of this compound.
Table 1: In Vivo Effects of this compound on H₂S Levels and Physiological Parameters in Rats
| Animal Model | L-PPG Dose and Route | Tissue/Fluid | Parameter Measured | Result | Reference |
| Wistar Rats | 50 mg/kg, i.p. | Liver | γ-glutamylpropargylglycylglycine | 1.15 +/- 0.08 µmol/g of liver at 8 hours | [10] |
| Sprague-Dawley Rats | 25 mg/kg, i.v. | - | Reversal of Morphine-induced ventilatory changes | Augmented reversal by L-cysteine ethyl ester | [9] |
| Anesthetized Rats | 50 mg/kg, i.v. (pre-treatment) | Plasma | H₂S Concentration (during hemorrhagic shock) | Abolished the rise in plasma H₂S | [11] |
| Anesthetized Rats | 50 mg/kg, i.v. (pre-treatment) | Liver | H₂S Synthesis (during hemorrhagic shock) | Prevented augmented biosynthesis | [11] |
Table 2: In Vitro Effects of this compound on H₂S Production and Enzyme Activity
| System | L-PPG Concentration | Parameter Measured | Result | Reference |
| Murine Liver Homogenate | 3 mM | H₂S Production (from cysteine) | >90% inhibition | [12] |
| Murine Liver Homogenate | 3 mM | H₂S Production (from homocysteine) | ~100% inhibition | [12] |
| Isolated Mouse Pancreatic Acini | 3 mM | H₂S Formation (caerulein-treated) | Reduced formation | [1] |
| Rat Colonic Tissue | 2 mM | H₂S Production | Strong inhibition (from 15.6 to 4.4 nmol·min⁻¹·g⁻¹) | [8] |
| Purified Human CSE | 40 µM (IC₅₀) | Enzyme Activity | 50% inhibition | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound (powder form)
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (DMSO) (optional, for solubility enhancement)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (e.g., in mg/kg) and the average weight of the mice, calculate the total amount of L-PPG and the final volume of the solution needed. Adhere to institutional guidelines for maximum injection volumes (typically < 2-3 ml for an adult mouse).[13]
-
Weighing L-PPG: Accurately weigh the required amount of L-PPG powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For aqueous solutions: Add the required volume of sterile 0.9% saline to the microcentrifuge tube. Vortex thoroughly until the L-PPG is completely dissolved. L-PPG is soluble in water (up to 100 mg/mL).
-
For solutions requiring a co-solvent: If a higher concentration is needed or if solubility is an issue, a small amount of DMSO can be used. First, dissolve the L-PPG in a minimal volume of DMSO, and then bring it to the final volume with sterile saline. Ensure the final concentration of DMSO is non-toxic to the animals (typically ≤10%).
-
-
Sterilization: Filter the prepared L-PPG solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Administration:
-
Gently restrain the mouse.
-
Using a sterile syringe and an appropriate gauge needle, draw up the calculated volume of the L-PPG solution.
-
Perform the intraperitoneal injection into the lower quadrant of the abdomen, being careful to avoid internal organs.
-
-
Post-administration monitoring: Monitor the animals for any adverse reactions after the injection.
Protocol 2: Preparation of this compound for Intravenous (i.v.) Injection in Rats
Materials:
-
This compound (powder form)
-
Sterile 0.9% saline solution, buffered to pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Catheterization equipment (if applicable)
Procedure:
-
Dose Calculation: Calculate the required amount of L-PPG and the total volume of the solution based on the rat's body weight and the desired dose.
-
Weighing and Solubilization: Accurately weigh the L-PPG powder and dissolve it in sterile, buffered saline (pH 7.4) in a sterile tube. Vortex until fully dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Administration:
-
Properly restrain the rat. For i.v. injections, the lateral tail vein is commonly used. Warming the tail can help with vasodilation.
-
Draw the calculated volume of the sterile L-PPG solution into a sterile syringe.
-
Carefully insert the needle into the lateral tail vein and inject the solution slowly.
-
Alternatively, for long-term or repeated infusions, a catheter can be surgically implanted into a major vein (e.g., jugular vein).
-
-
Post-administration care: Monitor the animal for any signs of distress or adverse effects. Ensure the animal has access to food and water.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway: this compound Inhibition of H₂S-Mediated Inflammatory Signaling
Caption: L-PPG inhibits CSE, reducing H₂S production and modulating NF-κB-mediated inflammation.
Experimental Workflow: In Vivo Study of this compound in a Mouse Model of Acute Inflammation
Caption: Workflow for assessing the effect of L-PPG on acute inflammation in mice.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose and Route Selection: The optimal dose and route of administration of L-PPG will depend on the specific research question, the animal model used, and the target tissue. A thorough literature review and pilot studies are recommended to determine the most appropriate experimental design.
-
Specificity: While L-PPG is a widely used inhibitor of CSE, it is important to consider potential off-target effects, especially at high concentrations. Control experiments are crucial for interpreting the results accurately.
-
Formulation and Stability: The solubility and stability of L-PPG in different vehicles should be considered. Freshly prepared solutions are recommended. For long-term studies, the stability of the formulation under storage conditions should be validated.
-
Data Interpretation: When interpreting data from studies using L-PPG, it is important to correlate the observed physiological effects with direct measurements of H₂S levels or CSE activity in the relevant tissues whenever possible.
References
- 1. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of Hydrogen Sulfide in the Pathology of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of hydrogen sulphide in haemorrhagic shock in the rat: protective effect of inhibitors of hydrogen sulphide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Neuroprotective signaling by hydrogen sulfide and its dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Propargylglycine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Propargylglycine (L-PPG) is a potent, mechanism-based irreversible inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1] Its primary target is cystathionine γ-lyase (CSE, CGL, or CTH), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (H₂S) from L-cysteine.[2][3] By inhibiting CSE, L-PPG serves as an invaluable tool for investigating the physiological and pathophysiological roles of H₂S in various biological systems.[2] These application notes provide detailed information on the effective concentrations of L-PPG for enzyme inhibition, experimental protocols, and the relevant signaling pathways.
Mechanism of Action
This compound acts as a suicide inhibitor of cystathionine γ-lyase. The inactivation process involves the formation of a covalent bond with the PLP cofactor within the enzyme's active site.[2] This irreversible binding leads to a sustained reduction in H₂S production, providing a stable experimental window for studying the effects of H₂S deficiency.[2] The mechanism involves the deprotonation of the propargyl group, forming a reactive allene intermediate that is then attacked by a nucleophilic residue in the active site, specifically Tyr114 in human CSE, leading to the inactivation of the enzyme.[4][5]
Effective Concentrations for Enzyme Inhibition
The effective concentration of this compound varies depending on the target enzyme, the experimental system (in vitro vs. in vivo), and the specific research question. The following table summarizes key quantitative data for L-PPG-mediated enzyme inhibition.
| Target Enzyme | Inhibitor | Parameter | Value | Species/System | Reference |
| Cystathionine γ-lyase (CSE) | Dthis compound | IC₅₀ | 40 ± 8 µM | Human (recombinant) | [6][7] |
| Cystathionine γ-lyase (CSE) | Propargylglycine | pIC₅₀ | 4.4 | Human | |
| Cystathionine γ-lyase (CSE) | Dthis compound | In vitro concentration | 3 mM | Mouse pancreatic acinar cells | [8] |
| Cystathionine γ-lyase (CSE) | Dthis compound | In vivo dosage | 25 mg/kg (IV) | Rat | [9] |
| Alanine Transaminase | This compound | Kᵢ | 3.9 mM | Pig heart |
Experimental Protocols
Protocol 1: In Vitro Determination of IC₅₀ of this compound for Cystathionine γ-Lyase (CSE)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for purified CSE by measuring the production of hydrogen sulfide.
Materials:
-
Purified recombinant human cystathionine γ-lyase (CSE)
-
This compound (L-PPG)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium phosphate buffer (50 mM, pH 8.2)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD) solution
-
Ferric chloride (FeCl₃) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 670 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified CSE in sodium phosphate buffer. The final concentration in the assay should be determined empirically to yield a robust signal.
-
Inhibitor Preparation: Prepare a stock solution of this compound in distilled water. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 µM to 10 mM).
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture (total volume 100 µL) as follows:
-
5 µg of purified CSE enzyme
-
10 µM PLP
-
Varying concentrations of this compound
-
50 mM sodium phosphate buffer (pH 8.2) to bring the volume to 90 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of 10 mM L-cysteine (final concentration 1 mM) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes in a shaking water bath.
-
Termination of Reaction and H₂S Detection (Methylene Blue Assay):
-
Stop the reaction by adding 50 µL of 1% zinc acetate to trap the H₂S as zinc sulfide.
-
Add 50 µL of DMPD solution.
-
Add 50 µL of FeCl₃ solution.
-
Incubate at room temperature for 20 minutes to allow for the formation of methylene blue.
-
-
Data Acquisition: Measure the absorbance at 670 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each L-PPG concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the L-PPG concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Administration of this compound in a Rodent Model
This protocol provides a general guideline for administering this compound to rats to study the in vivo effects of CSE inhibition.
Materials:
-
Dthis compound
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague Dawley rats
-
Intravenous (IV) injection equipment
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
Inhibitor Preparation: Dissolve Dthis compound in sterile saline to the desired concentration. A common dosage is 25 mg/kg.[9]
-
Administration: Administer the Dthis compound solution via intravenous (IV) injection. The volume of injection should be adjusted based on the animal's body weight.
-
Experimental Time Course: The timing of subsequent experimental procedures will depend on the research question. L-PPG is an irreversible inhibitor, so its effects are long-lasting.
-
Monitoring: Monitor the animals for any adverse effects throughout the experiment.
-
Tissue Collection and Analysis: At the end of the experiment, tissues can be collected to measure H₂S levels, enzyme activity, or other relevant biomarkers to confirm the inhibitory effect of L-PPG.
Signaling Pathways and Experimental Workflows
Hydrogen Sulfide (H₂S) Signaling Pathway
This compound's primary effect is the inhibition of CSE, a major enzyme in the production of the gasotransmitter hydrogen sulfide (H₂S). H₂S is involved in a multitude of physiological processes, and its dysregulation is implicated in various diseases.[5]
Caption: this compound inhibits CSE, reducing H₂S production and affecting downstream signaling.
Experimental Workflow for Determining Effective Concentration
The following diagram illustrates a typical workflow for determining the effective concentration of this compound.
Caption: Workflow for determining the effective concentration of this compound.
Mechanism of Irreversible Inhibition of CSE by this compound
This diagram details the molecular steps involved in the irreversible inhibition of cystathionine γ-lyase by this compound.
Caption: Mechanism of irreversible inhibition of CSE by this compound.
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Hydrogen sulphide as a signalling molecule regulating physiopathological processes in gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L-Propargylglycine insolubility in aqueous buffers.
Technical Support Center: L-Propargylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Start by attempting to dissolve the this compound in deionized water to confirm the compound's inherent solubility. If it dissolves in water but not your buffer, the issue likely lies with the buffer's properties (pH, composition, or ionic strength). If it doesn't dissolve in water, there may be an issue with the compound itself.
Q2: How does pH affect the solubility of this compound?
A2: The pH of your buffer is a critical factor. This compound is an amino acid and its charge state changes with pH. It is least soluble at its isoelectric point and more soluble at pH values further from this point. For many amino acids, solubility is higher in acidic or alkaline conditions compared to neutral pH. If you are using a neutral buffer like PBS (pH 7.2-7.4) and experiencing insolubility, a slight adjustment of the pH may help.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, gently warming the solution can increase the solubility of this compound. You can warm the solution to 37°C with gentle agitation. However, avoid excessive heat as it may degrade the compound.
Q4: Is sonication a viable method for dissolving this compound?
A4: Sonication can be an effective method to aid dissolution. It helps to break down any aggregates and increase the surface area of the compound exposed to the solvent.
Q5: What should I do if this compound is still insoluble after trying the above methods?
A5: If this compound remains insoluble in your aqueous buffer, you may need to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Q6: Are there recommended storage conditions for this compound solutions?
A6: It is recommended to prepare aqueous solutions of this compound fresh. If you must store them, it is advised not to store aqueous solutions for more than one day.[1] For longer-term storage, stock solutions in organic solvents like DMSO can be stored at -20°C or -80°C.[2] Always protect solutions from light.[2]
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and the specific form of the compound (e.g., hydrochloride salt). The following table summarizes reported solubility data.
| Solvent | Reported Solubility |
| Water | 100 mg/mL (with sonication)[2] |
| PBS (pH 7.2) | Approximately 10 mg/mL[1] |
| Ethanol | Approximately 20 mg/mL[1] |
| DMSO | Approximately 20 mg/mL[1] |
| Dimethyl formamide | Approximately 20 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add the appropriate volume of your aqueous buffer (e.g., PBS, pH 7.2) to the this compound.
-
Agitation: Vortex or stir the solution vigorously.
-
Troubleshooting Insolubility:
-
Warming: If the compound does not fully dissolve, warm the solution to 37°C while stirring.
-
Sonication: If warming is ineffective, place the solution in a sonicator bath until the compound dissolves.
-
-
pH Adjustment: Check the pH of the solution and adjust if necessary with dilute HCl or NaOH.
-
Sterilization: If required for your experiment, filter-sterilize the solution through a 0.22 µm filter.
-
Usage: Use the freshly prepared solution immediately for best results.
Protocol 2: Preparation of an this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the this compound.
-
Solvent Addition: Add the desired volume of an appropriate organic solvent (e.g., DMSO) to achieve a high-concentration stock solution.
-
Dissolution: Vortex or stir until the compound is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your experimental aqueous buffer. Ensure the final concentration of the organic solvent is minimal.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
This compound is a known irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), which is involved in the production of hydrogen sulfide (H₂S).[3][4][5][6][7]
Caption: Inhibition of the H₂S signaling pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for L-Propargylglycine enzyme inhibition assays.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation time and effectively conduct enzyme inhibition assays using L-Propargylglycine (L-PPG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-PPG) and what is its primary mechanism of action?
This compound (L-PPG), also known as PAG, is a non-proteinogenic amino acid derivative.[1] It functions as a potent, irreversible inhibitor of several enzymes, most notably cystathionine γ-lyase (CGL or CSE).[2][3][4] L-PPG is classified as a mechanism-based or "suicide" inactivator.[5][6] This means the enzyme recognizes L-PPG as a substrate, begins its catalytic process, but is ultimately inactivated through the formation of a covalent bond with a reactive intermediate of L-PPG.[5]
Q2: Why is incubation time a critical parameter when using L-PPG?
As an irreversible, time-dependent inhibitor, the extent of enzyme inactivation by L-PPG is directly proportional to the duration of their interaction before the primary substrate is introduced.[7] A short incubation may result in incomplete inhibition, while an unnecessarily long incubation could lead to enzyme degradation or other artifacts.[8] Optimizing this pre-incubation step is crucial for obtaining accurate and reproducible inhibition data (e.g., IC₅₀ or Kᵢ values).
Q3: What are the target enzymes for L-PPG?
The primary and most studied target is cystathionine γ-lyase (CGL/CSE), a key enzyme in the reverse transsulfuration pathway responsible for producing cysteine and hydrogen sulfide (H₂S).[2][9][10] L-PPG has also been shown to inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as alanine transaminase.[1][6]
Q4: What is the difference between a reversible and an irreversible inhibitor?
Reversible inhibitors bind to an enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity.[11] Their effect can often be overcome by increasing the substrate concentration.[11][12] In contrast, irreversible inhibitors like L-PPG form a stable, covalent bond with the enzyme, leading to a permanent loss of activity that cannot be reversed by adding more substrate.[11]
Troubleshooting Guide
Q5: I am not observing any significant enzyme inhibition even at high concentrations of L-PPG. What could be the cause?
-
Insufficient Incubation Time: L-PPG requires time to inactivate its target enzyme. Ensure you are pre-incubating the enzyme and L-PPG together before adding the substrate. A typical starting point is 30 minutes.[5]
-
Enzyme Instability: The enzyme may be losing activity during the pre-incubation step, especially at physiological temperatures like 37°C.[7] Include a control sample of the enzyme incubated without the inhibitor for the same duration to check for stability.
-
Incorrect Assay Conditions: Verify the pH, buffer composition, and temperature of your assay. L-PPG's effectiveness can be influenced by these parameters. For instance, inactivation of alanine transaminase by L-PPG has been characterized at 37°C.[6]
-
Compound Degradation: Ensure your L-PPG stock solution is fresh and has been stored correctly, typically at 2-8°C, to prevent degradation.[9]
Q6: My inhibition results are inconsistent and not reproducible. What should I check?
-
Variable Incubation Times: Ensure the pre-incubation time is precisely controlled across all experiments and replicates. Minor variations can lead to significant differences in the level of inhibition.
-
Pipetting Errors: Inconsistent volumes of enzyme, inhibitor, or substrate will lead to variability. Use calibrated pipettes and proper technique.
-
Assay Linearity: Confirm that your reaction is in the linear range. If the reaction rate slows down due to substrate depletion or product inhibition, it can interfere with the accurate measurement of inhibition.[7]
-
Inhibitor Concentration Range: An inappropriate concentration range may lead to poor curve fitting. Test a wide range of L-PPG concentrations spanning from no inhibition to maximal inhibition.[12]
Q7: The level of inhibition decreases at very high concentrations of L-PPG. Is this expected?
This is not a typical dose-response behavior for a standard irreversible inhibitor.[13] Possible explanations include:
-
Compound Solubility: At very high concentrations, L-PPG may be precipitating out of the solution, reducing its effective concentration.
-
Assay Artifacts: High concentrations of the inhibitor might interfere with the detection method (e.g., absorbance or fluorescence).
-
Complex Allosteric Effects: While less common, some enzymes exhibit complex kinetics where high inhibitor concentrations can lead to unexpected effects, potentially through binding to allosteric sites.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for L-PPG inhibition found in the literature.
Table 1: Kinetic Parameters of L-PPG Inhibition
| Target Enzyme | Organism | Kᵢ (mM) | k_inact (min⁻¹) | Temperature (°C) | Reference |
| Alanine Transaminase | Pig Heart | 3.9 | 0.26 | 37 | [6] |
Table 2: Reported Pre-incubation Conditions for L-PPG Assays
| Target Enzyme | Incubation Time (min) | Temperature (°C) | Reference |
| Cystathionine γ-lyase | 30 | 25 | [5] |
| Neprilysin / ACE | 30 | 37 |
Experimental Protocols & Workflows
A critical step in any L-PPG inhibition assay is the pre-incubation of the enzyme with the inhibitor to allow for time-dependent inactivation.
Workflow for Optimizing L-PPG Incubation Time
Caption: Workflow for determining the optimal pre-incubation time for L-PPG.
Protocol: General Assay for L-PPG Inhibition [14]
This protocol provides a framework. Concentrations of enzyme, L-PPG, and substrate, as well as buffer conditions, must be optimized for the specific enzyme under investigation.
-
Prepare Reagents :
-
Assay Buffer : Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM HEPES, pH 8.0).[5]
-
Enzyme Stock : Dilute the purified enzyme in assay buffer to a working concentration that provides a linear reaction rate over the desired time course.
-
L-PPG Solutions : Prepare a series of L-PPG dilutions in the assay buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM) is a good starting point.
-
Substrate Solution : Prepare the enzyme's specific substrate in the assay buffer.
-
-
Pre-incubation Step :
-
In a 96-well plate or microcentrifuge tubes, add the enzyme solution.
-
Add an equal volume of the corresponding L-PPG dilution (or buffer for the 0% inhibition control).
-
Incubate this mixture for the pre-determined optimal time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C).[5] Also include a "no enzyme" control for background correction.
-
-
Initiate and Monitor the Reaction :
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each L-PPG concentration relative to the control (enzyme + buffer).
-
Plot the percent inhibition versus the logarithm of the L-PPG concentration and fit the data to a suitable model to determine the IC₅₀ value.[14]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting L-PPG inhibition assays.
Simplified Mechanism of Irreversible Inhibition by L-PPG
Caption: Proposed pathway for the suicide inactivation of a PLP-enzyme by L-PPG.[5]
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Dthis compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 5. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. superchemistryclasses.com [superchemistryclasses.com]
Common issues with L-Propargylglycine stability in solution.
Welcome to the technical support center for L-Propargylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating common stability issues encountered when working with this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can lead to hydrolysis of the amino acid.
-
Temperature: Elevated temperatures can accelerate degradation. For optimal stability, solutions should be kept cool.
-
Light: Exposure to light, particularly UV light, may induce photodegradation. It is recommended to protect solutions from light.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions. Adherence to these recommendations will help minimize degradation and ensure the reliability of your experimental results.
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light[1] |
| -20°C | Up to 1 month | Protect from light[1] |
Note: It is not recommended to store aqueous solutions for more than one day. For aqueous preparations, it is advised to prepare them fresh before use.
Q3: In which solvents can I dissolve this compound, and are there any compatibility issues?
A3: this compound is soluble in water, DMSO, and ethanol. When preparing stock solutions, consider the compatibility of the solvent with your experimental system. For cell-based assays, ensure the final concentration of organic solvents like DMSO is low enough to not affect cell viability.
| Solvent | Concentration | Notes |
| Water | Up to 10 mg/mL | Prepare fresh for each use. |
| DMSO | Up to 10 mg/mL | Solutions can be stored at -20°C for up to 3 months. |
Q4: I am observing unexpected results in my experiments. Could this compound degradation be the cause?
A4: Yes, the degradation of this compound can lead to a loss of its biological activity, potentially causing unexpected experimental outcomes. If you suspect degradation, it is crucial to prepare fresh solutions from solid compound and compare the results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound stability.
Problem: Loss of compound activity or inconsistent results.
This troubleshooting workflow can help you diagnose and address potential stability issues with your this compound solutions.
Caption: Troubleshooting workflow for this compound stability issues.
Potential Degradation Pathway
While specific non-enzymatic degradation pathways in solution are not extensively documented, studies on the enzymatic oxidation of propargylglycine have identified a subsequent non-enzymatic reaction that leads to the formation of 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone.[2] This suggests a potential pathway for degradation under oxidative conditions.
Caption: Hypothetical oxidative degradation pathway of this compound.
Experimental Protocols
To assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation products, typically by High-Performance Liquid Chromatography (HPLC).
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (or other relevant buffer)
-
HPLC system with UV or MS detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.
-
This protocol provides a framework for assessing the stability of this compound. The specific conditions (temperature, duration, concentrations) may need to be adjusted based on the observed rate of degradation.
Caption: Workflow for a forced degradation study of this compound.
References
How to prevent off-target effects of L-Propargylglycine in cellular models.
Welcome to the technical support center for L-Propargylglycine (L-PPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and identifying off-target effects of L-PPG in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-PPG) and what are its primary targets?
This compound is a widely used inhibitor in cell biology. Its primary and most well-characterized on-target effects are the irreversible inhibition of cystathionine γ-lyase (CSE) , a key enzyme in the transsulfuration pathway responsible for the production of hydrogen sulfide (H₂S) and L-cysteine.[1][2] It is also known to inhibit proline dehydrogenase (PRODH) , a mitochondrial enzyme involved in proline metabolism.[3][4] Additionally, L-PPG has been shown to inactivate L-alanine transaminase and aspartate aminotransferases.[5][6]
Q2: What are the potential off-target effects of L-PPG?
While L-PPG is a valuable tool, its use can be associated with off-target effects that may complicate data interpretation. One significant off-target effect, observed with the related compound N-propargylglycine, is the induction of the mitochondrial unfolded protein response (UPRmt) .[3][4] This is a cellular stress response to misfolded proteins in the mitochondria. Additionally, the D-enantiomer of propargylglycine has been shown to be nephrotoxic in mice through a metabolite produced by D-amino-acid oxidase, highlighting the potential for stereoisomer-specific off-target effects.[7] Due to its reactive propargyl group, L-PPG could potentially interact with other cellular nucleophiles, leading to a broader range of off-target activities.
Q3: How can I be sure that the cellular phenotype I observe is due to the inhibition of my target of interest?
Distinguishing on-target from off-target effects is crucial for the correct interpretation of your experimental results. A multi-pronged approach combining dose-response analysis, orthogonal validation methods, and the use of appropriate controls is recommended. The troubleshooting guide below provides a systematic workflow to address this question.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
If you are observing an unexpected or ambiguous cellular phenotype after treatment with L-PPG, this guide will help you systematically determine if the effect is due to the intended inhibition of your target or an off-target interaction.
Experimental Workflow to Validate On-Target Effects
Caption: Workflow to differentiate on-target from off-target effects of L-PPG.
Step-by-Step Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Unexpected Cellular Toxicity | Off-target effects at high concentrations. | Perform a dose-response curve and use the lowest effective concentration of L-PPG that inhibits the target enzyme. |
| Phenotype does not align with known function of the target enzyme. | L-PPG may be hitting other cellular targets. | 1. Orthogonal Inhibition: Use a structurally different inhibitor for the same target. For CSE, consider L-aminoethoxyvinylglycine (AVG). If the phenotype is reproduced, it is more likely an on-target effect.[8] 2. Genetic Knockdown: Use siRNA or CRISPR to specifically reduce the expression of your target protein (e.g., CSE). If this recapitulates the phenotype observed with L-PPG, it strongly suggests an on-target effect. |
| Difficulty in confirming target engagement in cells. | The compound may not be reaching the target in the cellular environment. | Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability. An increase in the thermal stability of your target protein in the presence of L-PPG confirms engagement.[1][8][9][10] |
| Concern about mitochondrial stress as an off-target effect. | L-PPG or its metabolites may be inducing the mitochondrial unfolded protein response (UPRmt). | Monitor for markers of UPRmt activation, such as the upregulation of chaperones like HSP60 and the protease YME1L1, and the activation of the ATF4 signaling pathway.[3][4] |
| Lack of a suitable inactive control. | A structurally similar but inactive analog of L-PPG is not readily available. | While not a perfect control, the use of D-Propargylglycine can sometimes be considered. However, be aware that it has its own distinct toxicities.[7] The most robust negative control is the genetic knockdown of the target, where the phenotype should be absent in knockout cells treated with L-PPG if the effect is on-target. |
Quantitative Data: Inhibitor Selectivity
When choosing an inhibitor, it is crucial to consider its potency and selectivity for the intended target. The following table summarizes the IC₅₀ values for this compound (PAG) and other commonly used inhibitors against human cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).[8]
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Notes |
| This compound (PAG) | CSE | 40 ± 8 | Irreversible inhibitor. |
| CBS | >1000 | Selective for CSE over CBS. | |
| β-cyanoalanine (BCA) | CSE | 14 ± 0.2 | More potent CSE inhibitor than PAG. |
| CBS | >1000 | Selective for CSE over CBS. | |
| L-aminoethoxyvinylglycine (AVG) | CSE | ~1 | Highly potent and selective CSE inhibitor. |
| CBS | >1000 | Most selective CSE inhibitor in this comparison. | |
| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | Potent CSE inhibitor, often used as a CBS inhibitor. |
| CBS | 8.5 ± 0.7 | Not selective for CBS over CSE. |
Key Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Cystathionine γ-lyase (CSE)
This protocol provides a general framework for knocking down CSE expression in mammalian cells to validate on-target effects of L-PPG.
Materials:
-
siRNA targeting CSE (pre-designed and validated siRNAs are recommended)
-
Scrambled or non-targeting siRNA (negative control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Mammalian cell line of interest
-
Cell culture medium and reagents
-
qRT-PCR reagents for validation of knockdown
-
Antibodies against CSE for western blot validation
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 10 pmol of CSE siRNA or control siRNA into 50 µL of Opti-MEM™. b. In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5-10 minutes at room temperature.
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time should be determined empirically for your cell line.
-
Validation of Knockdown: a. qRT-PCR: Harvest RNA from the cells and perform qRT-PCR to quantify the reduction in CSE mRNA levels compared to the negative control. b. Western Blot: Lyse the cells and perform a western blot to confirm the reduction in CSE protein levels.
-
Phenotypic Analysis: Once knockdown is confirmed, treat the cells with L-PPG and assess the cellular phenotype of interest. Compare the results to cells treated with control siRNA.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA to confirm the binding of L-PPG to its target protein (e.g., CSE) in a cellular context.[1][8][9][10]
Materials:
-
Cell line expressing the target protein
-
This compound (L-PPG)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and western blotting reagents
-
Primary antibody specific for the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the desired concentration of L-PPG or DMSO (vehicle control) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: a. Collect the supernatant containing the soluble proteins. b. Denature the samples and run them on an SDS-PAGE gel. c. Perform a western blot using a primary antibody against the target protein.
-
Data Interpretation: Quantify the band intensities at each temperature. A ligand-induced stabilization of the target protein will result in a shift of the melting curve to higher temperatures for the L-PPG-treated samples compared to the DMSO control.
Signaling Pathway Visualization
Mitochondrial Unfolded Protein Response (UPRmt) Pathway
Induction of the UPRmt is a potential off-target effect of propargylglycine compounds. This pathway is a stress response that is activated upon the accumulation of misfolded proteins in the mitochondria.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
L-Propargylglycine degradation pathways and how to avoid them.
Welcome to the technical support center for L-Propargylglycine (L-PPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-PPG and to troubleshoot potential issues arising from its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (L-PPG) is a naturally occurring amino acid analogue that acts as an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE), cystathionine γ-synthase, and alanine transaminase.[1] Its utility in research lies in its ability to modulate pathways involving these enzymes, such as the biosynthesis of hydrogen sulfide (H₂S).[2][3]
The stability of L-PPG is a critical concern because its degradation can lead to a loss of inhibitory activity, resulting in inconsistent and unreliable experimental outcomes. Degradation can occur through enzymatic or chemical pathways, leading to the formation of inactive byproducts.
Q2: What are the primary known degradation pathways for L-PPG?
A2: The primary documented degradation pathway for L-PPG is through its mechanism of action as a "suicide inhibitor" of PLP-dependent enzymes. In this process, the enzyme recognizes L-PPG as a substrate and initiates catalysis. This leads to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.[1] This enzymatic processing effectively degrades L-PPG by converting it into a covalently bound adduct.
Additionally, L-PPG can be metabolized in vivo. For instance, in rats, it can be converted to a glutathione analogue, N-[N-gamma-glutamyl(propargylglycyl)]glycine.[4] Enzymatic oxidation of L-PPG by D-amino-acid oxidase has also been shown to lead to the formation of 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone.[5]
While specific chemical degradation pathways under various experimental conditions (e.g., pH, temperature, light) are not extensively documented in the literature, the presence of a terminal alkyne and an amino acid moiety suggests potential susceptibility to oxidation and reactions at extreme pH values.
Q3: How can I visually detect if my L-PPG sample has degraded?
A3: this compound is typically a white to light yellow powder.[3] While significant degradation may not always result in visible changes, any noticeable change in color or the formation of visible precipitates in solutions may indicate degradation. However, the most reliable method for detecting degradation is through analytical techniques such as HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Loss of expected biological activity or inconsistent results | Degradation of L-PPG in stock or working solutions. | - Prepare fresh stock solutions of L-PPG in a suitable solvent (e.g., DMSO, ethanol, or PBS pH 7.2) for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - For aqueous solutions, it is recommended not to store them for more than one day. |
| Enzymatic degradation in cell culture media or biological samples. | - Minimize the pre-incubation time of L-PPG in complex biological media before the experiment. - If possible, conduct experiments at lower temperatures to reduce enzyme activity. | |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation of L-PPG. | - Ensure that all solvents are of high purity. - Protect L-PPG solutions from light by using amber vials or covering containers with foil. - For long-term storage of solutions, purge with an inert gas like nitrogen or argon to minimize oxidation. |
| Precipitation of the compound in aqueous solutions | Poor solubility or degradation leading to insoluble products. | - Confirm the appropriate solvent and pH for your desired concentration. L-PPG hydrochloride has good solubility in PBS (pH 7.2) at approximately 10 mg/mL.[2] - If using organic solvents to prepare stock solutions, ensure the final concentration of the organic solvent in the aqueous working solution is low enough to not cause precipitation or have physiological effects. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [2] |
| Solid Powder | 2-8°C | Long-term | [3][6] |
| Solution in Organic Solvents (e.g., DMSO, Ethanol) | -80°C | Up to 6 months | |
| Solution in Organic Solvents (e.g., DMSO, Ethanol) | -20°C | Up to 1 month | |
| Aqueous Solution (e.g., PBS) | 2-8°C | Not recommended for more than one day |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMF | 20 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound Hydrochloride in PBS
Materials:
-
This compound hydrochloride powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
On an analytical balance, accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.
Protocol 2: Preparation of a Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile, amber microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Enzymatic degradation of this compound via suicide inhibition.
Caption: Recommended workflow for handling this compound.
References
- 1. Dthis compound | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sequence of reactions which follows enzymatic oxidation of propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 23235-01-0 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected results in experiments with L-Propargylglycine.
Welcome to the technical support center for L-Propargylglycine (L-PPG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a well-characterized irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, also known as CGL)[1][2]. CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S)[3]. By irreversibly binding to CSE, this compound blocks the synthesis of H₂S[3]. It has also been shown to inhibit other pyridoxal phosphate (PLP)-dependent enzymes, such as alanine transaminase and cystathionine γ-synthase[1].
Q2: I'm not seeing the expected level of enzyme inhibition in my assay. What could be the cause?
A2: Incomplete enzyme inhibition can stem from several factors. Firstly, ensure the this compound concentration is appropriate for your specific enzyme and experimental setup. As an irreversible inhibitor, its effectiveness is time-dependent, so a sufficient pre-incubation period with the enzyme is crucial before adding the substrate[4][5]. Also, verify the stability and purity of your this compound stock solution, as it can degrade over time, especially in aqueous solutions at room temperature[6]. Finally, consider the possibility of high substrate concentrations competing with the inhibitor, which may require optimization of your assay conditions[4].
Q3: My cell viability assay (e.g., MTT) is giving inconsistent or unexpected results after this compound treatment. Why might this be happening?
A3: this compound, like other chemical compounds, can interfere with the chemistry of certain cell viability assays. The MTT assay, which measures metabolic activity, can be particularly susceptible to interference from compounds that affect cellular redox states or mitochondrial function[7][8][9][10][11]. This compound has been shown to impact mitochondrial function and induce oxidative stress in some contexts[12][13]. This can lead to an over- or underestimation of cell viability that is not directly related to cytotoxicity. Consider using an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay (membrane integrity) or an ATP-based assay (intracellular ATP levels), to confirm your results.
Q4: I am using an analog of this compound for metabolic labeling, but the labeling efficiency is low. How can I improve it?
A4: Low metabolic labeling efficiency can be due to several factors. Ensure that the concentration of the this compound analog is optimized for your cell type, as excessive concentrations can be toxic[14]. The incubation time is also critical; a time-course experiment can help determine the optimal labeling period. Furthermore, the availability of the natural amino acid that the analog is competing with (e.g., methionine for L-homopropargylglycine) in the culture medium can significantly impact incorporation efficiency. Using a medium depleted of the natural amino acid is often recommended.
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: Yes, while this compound is a relatively specific inhibitor of cystathionine γ-lyase, it can exhibit off-target effects, particularly at higher concentrations. It has been reported to inhibit other PLP-dependent enzymes, including L-amino-acid oxidase and alanine transaminase[1]. Additionally, studies have shown that it can induce oxidative stress and apoptosis in certain cell types and under specific conditions[12]. It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Troubleshooting Guides
Enzyme Inhibition Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete or no inhibition | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low for the amount of enzyme used. 2. Insufficient pre-incubation time: As an irreversible inhibitor, this compound requires time to bind to the enzyme. 3. Degraded inhibitor: The this compound stock solution may have lost activity. 4. High substrate concentration: The substrate may be outcompeting the inhibitor for binding to the enzyme's active site. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration (IC50). 2. Increase the pre-incubation time of the enzyme with this compound before adding the substrate. 3. Prepare a fresh stock solution of this compound. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles[6]. 4. Optimize the substrate concentration. Consider using a concentration closer to the Km of the enzyme. |
| High variability between replicates | 1. Pipetting errors: Inaccurate pipetting of small volumes of inhibitor or enzyme. 2. Inconsistent reaction times: Variations in the timing of substrate addition or reaction termination. | 1. Use calibrated pipettes and prepare larger volumes of master mixes to minimize pipetting errors. 2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure consistent timing for all steps. |
Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cytotoxicity | 1. High concentration of this compound: The concentration used may be toxic to the specific cell line. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. 3. Off-target effects: this compound may be affecting other cellular pathways essential for survival. | 1. Perform a dose-response experiment to determine the non-toxic concentration range for your cell line. 2. Include a vehicle control (solvent only) to assess its effect on cell viability. Keep the final solvent concentration low (typically <0.5%). 3. Investigate potential off-target effects by examining markers of apoptosis or oxidative stress. |
| Discrepancies between different viability assays | 1. Assay interference: this compound may be interfering with the chemistry of a specific assay (e.g., MTT). 2. Different cellular parameters measured: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | 1. Test for direct interference by incubating this compound with the assay reagents in a cell-free system. 2. Use at least two different viability assays based on different principles to confirm results. |
Data Summary Tables
Table 1: Solubility of Dthis compound
| Solvent | Solubility | Reference |
| DMSO | Up to 10 mg/mL | [15] |
| Water | Up to 10 mg/mL | [15] |
Table 2: Inhibitory Concentrations (IC50) of Propargylglycine
| Enzyme/Process | System | IC50 | Reference | | :--- | :--- | :--- | | H₂S production | Rat liver preparations | 55 µM |[15] | | Cystathionine γ-lyase | Human | ~40 µM (pIC50 = 4.4) |[16] |
Experimental Protocols
Protocol 1: Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol provides a general framework for measuring the inhibition of CSE activity by this compound.
Materials:
-
Purified CSE enzyme
-
This compound
-
L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
N,N-dimethyl-p-phenylenediamine sulfate (DMPED)
-
Ferric chloride (FeCl₃)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of CSE in assay buffer containing PLP.
-
Inhibitor Preparation: Prepare a stock solution of this compound in water or a suitable solvent. Make serial dilutions in the assay buffer.
-
Pre-incubation: In a microplate, add the CSE solution to wells containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for irreversible inhibition.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, L-cysteine, to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
H₂S Detection: Stop the reaction and measure the amount of H₂S produced using a colorimetric method. A common method involves the addition of DMPED and FeCl₃, which react with H₂S to form methylene blue.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 670 nm for methylene blue). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell Viability Assessment using an ATP-based Assay
This protocol describes a method to assess cell viability following treatment with this compound, which is less prone to artifacts than metabolic assays.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
96-well opaque-walled microplates
-
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Generation: Add the ATP assay reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.
-
Signal Measurement: Incubate the plate at room temperature for a short period (as per the kit instructions) to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Visualizations
Caption: Mechanism of irreversible inhibition of CSE by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L -C-Propargylglycine = 99.0 TLC 23235-01-0 [sigmaaldrich.com]
- 3. Dthis compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 4. go.zageno.com [go.zageno.com]
- 5. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference in MTT cell viability assay in activated macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dthis compound protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Glycine Supplementation on Mitochondrial Function and Protein Degradation in Skeletal Muscle of Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. propargylglycine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Best practices for storing and handling L-Propargylglycine to maintain activity.
This technical support center provides best practices for storing and handling L-Propargylglycine (L-PPG) to maintain its activity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its stability and biological activity. L-PPG is a non-proteinogenic amino acid that acts as an irreversible inhibitor of several enzymes, most notably cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (H₂S)[1][2].
General Handling and Safety
This compound should be handled with care in a laboratory setting. It is categorized as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Storage Conditions
The stability of this compound is dependent on its form (solid or in solution) and the storage conditions.
Solid Form:
This compound is typically supplied as a white to off-white or pale yellow crystalline powder[3]. For long-term storage, it is recommended to store the solid powder under the conditions specified in the table below.
| Storage Condition | Recommended Temperature | Duration | Notes |
| Long-term | 2-8°C or -20°C[4] | Up to 2 years or more[5] | Store in an inert atmosphere[3]. Keep away from moisture. |
| Shipping | Ambient temperature | Short-term | Stable for a few days during ordinary shipping[4]. |
Solution Form:
The stability of L-PPG in solution is more limited and requires colder temperatures for storage. It is crucial to protect solutions from light[6].
| Solvent | Storage Temperature | Duration | Notes |
| DMSO or Water | -20°C | Up to 3 months[6] | Protect from light. |
| DMSO or Water | -80°C | Up to 6 months[6] | Protect from light. |
Aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is not recommended to store aqueous solutions for more than one day[5]. For cell culture applications, if water is used as the solvent for the stock solution, it should be filter-sterilized through a 0.22 µm filter before use[6]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 100 mM). The molecular weight of this compound is 113.11 g/mol .
-
Weigh the calculated amount of L-PPG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or sterile distilled water to the tube.
-
Vortex the solution until the L-PPG is completely dissolved. Gentle warming may be necessary for higher concentrations.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light[6].
In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of L-PPG on CSE activity.
Materials:
-
Purified cystathionine γ-lyase (CSE) enzyme
-
This compound stock solution
-
L-cystathionine (substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Reaction buffer (e.g., 100 mM HEPES or Tris-HCl, pH 7.4-8.5)[7][8]
-
Detection reagent (e.g., DTNB for measuring cysteine production or a lead-based H₂S sensor)[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and the detection reagent in each well of a 96-well plate.
-
Add varying concentrations of the this compound stock solution to the appropriate wells. Include a control well with no inhibitor.
-
Add the purified CSE enzyme to all wells and pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, L-cystathionine, to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the detection reagent used.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the this compound concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Recommendation |
| No or low enzyme inhibition observed | Degraded L-PPG: Improper storage of L-PPG can lead to loss of activity. | Ensure L-PPG has been stored correctly as a solid at 2-8°C or -20°C and as a solution at -20°C or -80°C, protected from light. Prepare fresh solutions if degradation is suspected. |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for L-PPG activity or enzyme stability. | Verify that the assay conditions are within the optimal range for both the enzyme and the inhibitor. L-PPG has been shown to be effective in assays with a pH range of 7.4 to 8.5[7][8]. | |
| Insufficient pre-incubation time: As an irreversible inhibitor, L-PPG requires time to bind to and inactivate the enzyme. | Increase the pre-incubation time of the enzyme with L-PPG before adding the substrate. | |
| High variability in results | Inconsistent pipetting: Inaccurate pipetting of the inhibitor, enzyme, or substrate can lead to variable results. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to reduce pipetting errors. |
| Precipitation of L-PPG: High concentrations of L-PPG may precipitate in aqueous solutions. | Check the solubility of L-PPG in your assay buffer. If precipitation is observed, consider using a lower concentration or adding a small amount of a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). | |
| Unexpected off-target effects | Inhibition of other PLP-dependent enzymes: L-PPG is known to inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as alanine transaminase[1][9]. | Be aware of potential off-target effects, especially in complex biological systems like cell culture or in vivo models. Use appropriate controls and consider using more specific inhibitors if available and necessary for your experimental question. |
| In vivo studies show unexpected outcomes | Metabolism of L-PPG: In vivo, L-PPG can be metabolized, which may alter its activity or lead to the formation of other bioactive compounds[10][11]. | Consider the metabolic fate of L-PPG in your experimental model. Measure the levels of L-PPG and its metabolites if possible. |
| Nephrotoxicity of D-propargylglycine: The D-isomer of propargylglycine has been shown to be nephrotoxic in mice due to its metabolism by D-amino-acid oxidase[5]. | Ensure you are using the L-isomer of propargylglycine to avoid this specific toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: For long-term storage, this compound powder should be kept at 2-8°C or -20°C in a dry, inert atmosphere[3][4]. Stock solutions in DMSO or water should be aliquoted and stored at -20°C for up to 3 months or -80°C for up to 6 months, protected from light[6].
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the L-PPG powder in an appropriate solvent like DMSO or sterile water to the desired concentration. For example, for a 100 mM stock solution, dissolve 11.31 mg of L-PPG in 1 mL of solvent. Ensure the powder is fully dissolved by vortexing. For use in cell culture, filter-sterilize aqueous stock solutions.
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is an irreversible inhibitor of its target enzymes, such as cystathionine γ-lyase. It forms a covalent bond with the enzyme, leading to its inactivation[1].
Q4: Can I use this compound in cell culture experiments?
A4: Yes, this compound can be used in cell culture to inhibit endogenous H₂S production by CSE. It is important to determine the optimal concentration and treatment duration for your specific cell type and experimental goals, as high concentrations or prolonged exposure may have off-target effects or lead to cytotoxicity.
Q5: Are there any known off-target effects of this compound?
A5: Yes, this compound can inhibit other PLP-dependent enzymes, including alanine transaminase[1][9] and methionine γ-lyase. It is important to consider these potential off-target effects when interpreting your results, especially in complex biological systems.
Q6: What should I do if I see precipitation when preparing my this compound solution?
A6: If you observe precipitation, it may be due to exceeding the solubility limit of L-PPG in your chosen solvent at that concentration. You can try to gently warm the solution to aid dissolution. If precipitation persists, you may need to prepare a lower concentration stock solution or use a different solvent system, such as a co-solvent mixture.
Visualizations
Caption: Workflow for an in vitro enzyme inhibition assay with this compound.
Caption: Inhibition of the H₂S biosynthesis pathway by this compound.
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. exhalix-llc.com [exhalix-llc.com]
- 7. researchgate.net [researchgate.net]
- 8. Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Propargylglycine and DL-Propargylglycine Efficacy in the Inhibition of Cystathionine γ-lyase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-Propargylglycine and its racemic mixture, Dthis compound, as inhibitors of the enzyme cystathionine γ-lyase (CSE). This enzyme is a critical component of the transsulfuration pathway and a primary source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological and pathological roles. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
Both this compound and Dthis compound are established irreversible inhibitors of cystathionine γ-lyase. Mechanistic studies indicate that this compound is the biologically active enantiomer that acts as a suicide inhibitor of the enzyme. While direct comparative studies on the potency of the pure L-isomer versus the DL-racemate are not extensively documented in publicly available literature, the established mechanism of action strongly suggests that the inhibitory activity of Dthis compound is attributable to its L-enantiomer content.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and Dthis compound.
| Feature | This compound | Dthis compound |
| Synonyms | (S)-2-Amino-4-pentynoic acid, L-PAG | 2-Amino-4-pentynoic acid, PAG |
| CAS Number | 23235-01-0 | 64165-64-6 |
| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol | 113.11 g/mol |
| Mechanism of Action | Irreversible inhibitor of cystathionine γ-lyase (suicide inhibitor) | Irreversible inhibitor of cystathionine γ-lyase |
| Reported IC₅₀ on CSE | Data not explicitly found in direct comparison | 40 ± 8 μM[1][2][3] |
| Form Used in Studies | Primarily in mechanistic and stereospecificity studies | Widely used in in vitro and in vivo studies[4][5][6] |
Mechanism of Action and Signaling Pathway
This compound and Dthis compound exert their inhibitory effect on cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. CSE is a key enzyme in the reverse transsulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine. It is also a major producer of hydrogen sulfide (H₂S) from L-cysteine.
The inhibitory mechanism of propargylglycine is that of a "suicide inhibitor". The L-enantiomer binds to the active site of CSE and undergoes an enzymatic transformation, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it.
The signaling pathway affected by the inhibition of CSE is primarily the hydrogen sulfide (H₂S) signaling pathway. By blocking CSE activity, both L- and Dthis compound reduce the endogenous production of H₂S. This gaseous signaling molecule is involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation.
Figure 1: Simplified signaling pathway of H₂S production via CSE and its inhibition by Propargylglycine.
Experimental Protocols
In Vitro Cystathionine γ-lyase (CSE) Activity Assay
This protocol is adapted from studies measuring CSE activity and its inhibition.
Objective: To determine the inhibitory effect of L- or Dthis compound on CSE activity by measuring the production of H₂S from L-cysteine.
Materials:
-
Purified recombinant human CSE
-
L-cysteine (substrate)
-
This compound or Dthis compound (inhibitor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Sodium phosphate buffer (pH 8.2)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution in 7.2 M HCl
-
Ferric chloride (FeCl₃) solution in 1.2 M HCl
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 8.2), 0.01 mM PLP, and the desired concentration of the inhibitor (L- or Dthis compound).
-
Pre-incubate the reaction mixture with 5 µg of purified CSE enzyme at 37°C for 15 minutes.[3]
-
Initiate the enzymatic reaction by adding 1 mM L-cysteine to the mixture. The total reaction volume is typically 100 µL.[3]
-
Allow the reaction to proceed for 60 minutes at 37°C in a shaking water bath.[3]
-
Stop the reaction by adding 50 µL of 1% zinc acetate to trap the H₂S produced as zinc sulfide (ZnS).
-
Add 50 µL of 10% trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
To the supernatant, add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate solution and 133 µL of FeCl₃ solution.
-
Incubate the mixture in the dark for 20 minutes to allow for the formation of methylene blue.
-
Measure the absorbance of the resulting methylene blue solution at 670 nm using a spectrophotometer.
-
The concentration of H₂S is calculated from a standard curve generated with known concentrations of sodium hydrosulfide (NaHS).
Figure 2: Experimental workflow for the in vitro CSE activity assay.
In Vivo Assessment of CSE Inhibition in a Rat Model
This protocol describes a general workflow for evaluating the in vivo effects of Dthis compound on respiratory parameters in rats, a physiological process influenced by H₂S.
Objective: To assess the in vivo efficacy of Dthis compound as a CSE inhibitor by measuring its impact on physiological parameters in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
Dthis compound
-
Saline (vehicle)
-
Whole-body plethysmography system
-
Intravenous (IV) catheterization equipment
Procedure:
-
Acclimate male Sprague-Dawley rats to the whole-body plethysmography chambers.
-
Surgically implant intravenous catheters for drug administration. Allow for a recovery period.
-
On the day of the experiment, place the unrestrained, conscious rats into the plethysmography chambers and allow them to acclimate.
-
Record baseline respiratory parameters, including frequency, tidal volume, and minute ventilation, for a defined period (e.g., 60 minutes).
-
Administer Dthis compound (e.g., 25 mg/kg, IV) or an equivalent volume of saline vehicle.[4][5]
-
Continuously monitor and record respiratory parameters for a specified duration following the injection to observe any changes from baseline.
-
Data analysis involves comparing the respiratory parameters before and after the administration of Dthis compound and between the treatment and vehicle control groups.
Figure 3: General workflow for in vivo assessment of CSE inhibition using whole-body plethysmography.
Concluding Remarks
Both this compound and Dthis compound are effective irreversible inhibitors of cystathionine γ-lyase. The available evidence strongly suggests that the L-enantiomer is the active form responsible for the enzyme's inactivation. For researchers investigating the stereospecificity of CSE inhibition or requiring a compound with a precisely defined active component, this compound is the superior choice. However, for general in vitro and in vivo studies where the presence of the inactive D-enantiomer is not a confounding factor, the more commonly used and commercially available Dthis compound remains a valid and effective tool for inhibiting CSE and studying the physiological roles of the H₂S signaling pathway. The selection between the two should be guided by the specific requirements and objectives of the research.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Cystathionine γ-Lyase Inhibitors: L-Propargylglycine vs. β-Cyanoalanine
For Researchers, Scientists, and Drug Development Professionals
Cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway, is the primary producer of hydrogen sulfide (H₂S) in the cardiovascular system. H₂S is a critical gaseous signaling molecule involved in a myriad of physiological processes, including vasodilation, neuromodulation, and inflammation.[1][2] Consequently, pharmacological inhibition of CSE has emerged as a significant therapeutic strategy for various pathologies. This guide provides an objective, data-driven comparison of two commonly used CSE inhibitors: L-Propargylglycine (PAG) and β-cyanoalanine (BCA), focusing on their mechanisms, potency, and experimental validation.
Mechanism of Action: Irreversible vs. Reversible Inhibition
The fundamental difference between this compound and β-Cyanoalanine lies in their mode of interaction with the CSE enzyme.
-
This compound (PAG) is a mechanism-based, irreversible inhibitor. It acts as a "suicide" substrate. After forming an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site, the alkyne group of PAG is deprotonated to form a reactive allene intermediate. This intermediate is then attacked by an active site residue (e.g., Tyr114), leading to a covalent, irreversible modification and inactivation of the enzyme.[3][4]
-
β-Cyanoalanine (BCA) , in contrast, is generally considered a reversible inhibitor of CSE.[5] It is proposed to act as an allosteric inhibitor that occupies the PLP-binding site, preventing the enzymatic function that requires this cofactor.[6] Some studies suggest it transiently modifies the apoenzyme.[5] While it is a potent inhibitor, its effects can be reversed.
References
- 1. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Negative Control Experiments for L-Propargylglycine Studies
For Researchers, Scientists, and Drug Development Professionals
L-Propargylglycine (L-PPG) is a potent, irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, also known as CGL), a key player in the endogenous production of hydrogen sulfide (H₂S).[1][2][3] As a critical signaling molecule, H₂S is implicated in a wide array of physiological and pathological processes, making L-PPG an invaluable tool for investigating its roles. However, to ensure the specificity of L-PPG's effects and to rule out potential off-target actions, the use of a proper negative control is paramount. This guide provides a comprehensive comparison of experimental approaches using D-Propargylglycine (D-PPG) as a negative control for L-PPG studies, complete with supporting data and detailed protocols.
The Rationale for D-Propargylglycine as a Negative Control
Enzymatic reactions, particularly those involving amino acids, are often highly stereospecific. Cystathionine γ-lyase naturally acts on L-cysteine to produce H₂S.[4][5] Therefore, it is hypothesized that the L-enantiomer of propargylglycine (L-PPG) will exhibit a significantly higher affinity and inhibitory potency towards CSE compared to its D-enantiomer (D-PPG). This presumed difference in biological activity makes D-PPG an ideal negative control. By using D-PPG, researchers can differentiate the specific effects of CSE inhibition by L-PPG from any non-specific or off-target effects that might be inherent to the propargylglycine molecule itself. While many studies have utilized the racemic mixture Dthis compound, dissecting the individual contributions of each enantiomer is crucial for precise mechanistic studies.[5][6]
Comparative Analysis of L-PPG and D-PPG Efficacy
To empirically validate the suitability of D-PPG as a negative control, a direct comparison of the inhibitory effects of both enantiomers on CSE activity and H₂S production is essential. The following table summarizes the expected outcomes and provides a template for presenting experimental data.
| Parameter | This compound (L-PPG) | D-Propargylglycine (D-PPG) - Expected | Rationale for Difference |
| Target Enzyme | Cystathionine γ-lyase (CSE) | Cystathionine γ-lyase (CSE) | Both are structural analogs of the substrate. |
| Inhibition of CSE Activity | High Potency (Low IC₅₀) | Low Potency (High IC₅₀) | Stereospecificity of the CSE active site for L-amino acids. |
| Reduction in H₂S Production | Significant | Minimal to None | Direct consequence of the differential inhibition of CSE. |
| Off-Target Effects | Possible | Possible | Serves as a control for non-CSE mediated effects. |
Experimental Protocols
To generate the comparative data, the following detailed experimental protocols can be employed.
In Vitro Cystathionine γ-Lyase (CSE) Activity Assay (HPLC-Based)
This assay directly measures the enzymatic activity of CSE by quantifying the production of cysteine from the substrate cystathionine.
Materials:
-
Recombinant human CSE
-
L-cystathionine
-
This compound (L-PPG)
-
D-Propargylglycine (D-PPG)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Bis-Tris Propane buffer
-
Trichloroacetic acid (TCA)
-
o-phthaldialdehyde (OPA)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Prepare a reaction mixture containing Bis-Tris Propane buffer (pH 8.25), PLP (50 µM), and DTT (1 mM).
-
Add recombinant CSE to the reaction mixture.
-
To test the inhibitors, pre-incubate the enzyme mixture with varying concentrations of L-PPG or D-PPG for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, L-cystathionine (10 mM).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Derivatize the supernatant containing the product (cysteine) with OPA.
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection (Excitation: 340 nm, Emission: 450 nm).[7]
-
Quantify the cysteine produced by comparing the peak area to a standard curve.
-
Calculate the percentage of CSE inhibition for each concentration of L-PPG and D-PPG to determine the IC₅₀ values.
In Vitro Hydrogen Sulfide (H₂S) Production Assay (Methylene Blue Method)
This colorimetric assay provides an indirect measure of H₂S production.
Materials:
-
Cell lysates or tissue homogenates containing CSE
-
L-cysteine
-
This compound (L-PPG)
-
D-Propargylglycine (D-PPG)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
Ferric chloride (FeCl₃) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the cell lysate or tissue homogenate in a suitable buffer.
-
Add varying concentrations of L-PPG or D-PPG and pre-incubate for 30 minutes.
-
Initiate H₂S production by adding L-cysteine (the substrate for H₂S production by CSE).
-
In the reaction vessel's cap, place a piece of filter paper soaked in zinc acetate solution to trap the evolved H₂S as zinc sulfide (ZnS).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Transfer the filter paper to a new tube containing a solution of N,N-dimethyl-p-phenylenediamine sulfate in acid.
-
Add FeCl₃ solution to catalyze the formation of methylene blue from the reaction of the diamine with sulfide.
-
After color development, measure the absorbance at 665-670 nm using a spectrophotometer.[8][9]
-
Generate a standard curve using known concentrations of a sulfide standard (e.g., NaHS).
-
Calculate the amount of H₂S produced and determine the inhibitory effect of L-PPG and D-PPG.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
By adhering to these rigorous comparative methodologies, researchers can confidently dissect the specific contributions of CSE inhibition by L-PPG in their experimental models, thereby enhancing the validity and impact of their findings in the burgeoning field of H₂S biology.
References
- 1. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquaphoenixsci.com [aquaphoenixsci.com]
- 9. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
Assessing the Specificity of L-Propargylglycine as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Propargylglycine (L-PPG) is a well-established irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in the transsulfuration pathway responsible for the production of cysteine and hydrogen sulfide (H₂S).[1][2][3] Its utility as a research tool and potential therapeutic agent is intrinsically linked to its specificity. This guide provides a comparative analysis of L-PPG's inhibitory activity against its primary target and known off-target enzymes, supported by experimental data and detailed protocols for assessing enzyme inhibitor specificity.
Mechanism of Action of this compound
This compound acts as a mechanism-based or "suicide" inhibitor of cystathionine γ-lyase. The enzyme's catalytic machinery processes L-PPG, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[4] This targeted inactivation makes L-PPG a potent tool for studying the physiological roles of CSE.
Caption: Mechanism of irreversible inhibition of cystathionine γ-lyase by this compound.
Comparative Inhibitory Profile of this compound
While this compound is a potent inhibitor of cystathionine γ-lyase, studies have indicated that it can also interact with other enzymes, particularly those involved in amino acid metabolism. The following table summarizes the available quantitative data on the inhibitory activity of L-PPG and its racemate (DL-PPG) against its primary target and known off-target enzymes.
| Enzyme Target | Inhibitor | Organism/Tissue | Inhibition Data | Citation(s) |
| Primary Target | ||||
| Cystathionine γ-lyase (CSE) | Dthis compound | Not specified | IC50: ~40 µM | |
| Off-Target Enzymes | ||||
| Alanine aminotransferase (ALT) | Dthis compound | Rat hepatocytes | >90% inhibition at 4 mM | [5][6] |
| Alanine aminotransferase (ALT) | This compound | Pig heart | Kᵢ = 3.9 mM, kᵢₙₐ꜀ₜ = 0.26 min⁻¹ | |
| Aspartate aminotransferase (AST) | Dthis compound | Rat hepatocytes | 16% decrease in activity at 4 mM | [5][6] |
| Cystathionine γ-synthase | This compound | Bacteria/Plants | Irreversible inactivation, no IC50 reported | [7][8] |
| L-amino acid oxidase | This compound | Crotalus adamanteus venom | Substrate, but not an inactivator | [9] |
IC50: Half-maximal inhibitory concentration; Kᵢ: Inhibitor constant; kᵢₙₐ꜀ₜ: Rate of inactivation.
Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of an enzyme inhibitor like this compound, a systematic approach involving a panel of relevant enzymes is required. Below is a detailed methodology for determining inhibitor specificity.
Objective: To determine the inhibitory potency (IC50) of a compound against a panel of selected enzymes to assess its specificity.
Materials:
-
Test inhibitor (e.g., this compound)
-
Purified target and off-target enzymes
-
Specific substrates for each enzyme
-
Appropriate assay buffers for each enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Reagents for detecting product formation or substrate depletion (e.g., colorimetric or fluorescent probes)
Experimental Workflow:
Caption: A generalized workflow for assessing the specificity of an enzyme inhibitor.
Detailed Steps:
-
Enzyme Panel Selection:
-
Include the primary target enzyme (e.g., cystathionine γ-lyase).
-
Select potential off-target enzymes based on structural homology, pathway relevance, or preliminary screening data (e.g., alanine aminotransferase, aspartate aminotransferase, cystathionine γ-synthase, L-amino acid oxidase).
-
-
Assay Development and Optimization:
-
For each enzyme, establish a robust and reproducible assay in a 96-well format.
-
Determine the optimal buffer conditions (pH, ionic strength), substrate concentration (typically at or near the Kₘ value for competitive inhibitors), and enzyme concentration to ensure a linear reaction rate over the desired time course.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions).
-
-
Inhibition Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer and the respective enzyme.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubation (for irreversible inhibitors): Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) to allow for time-dependent inactivation.
-
Initiate the enzymatic reaction by adding the specific substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals or at a fixed endpoint using a microplate reader.
-
-
Data Analysis and IC50 Determination:
-
For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each enzyme.
-
-
Specificity Assessment:
-
Compare the IC50 value for the primary target (CSE) with the IC50 values for the off-target enzymes.
-
A significantly lower IC50 for the primary target indicates higher specificity. A selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50.
-
Conclusion
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23235-01-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine Synthesis in Lemna: Inhibition of Cystathionine gamma-Synthase by Propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing L-Propargylglycine to other alkyne-containing amino acids for labeling.
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics and drug discovery, the ability to specifically label and visualize newly synthesized proteins is paramount. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose, relying on the metabolic incorporation of amino acids bearing "clickable" functional groups. This guide provides a comprehensive comparison of L-Propargylglycine (L-PG) with other commonly used alkyne-containing amino acids for protein labeling, with a focus on performance, experimental protocols, and supporting data.
Introduction to Alkyne-Containing Amino Acids for Protein Labeling
Alkyne-containing amino acids are analogs of natural amino acids that can be incorporated into nascent polypeptide chains during protein synthesis. The terminal alkyne group serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules, such as fluorophores or biotin, via a highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This enables the visualization, identification, and quantification of newly synthesized proteins in complex biological systems.
Several alkyne-containing amino acids are commercially available and have been utilized for metabolic labeling. This guide will focus on the comparison of:
-
This compound (L-PG): A non-canonical amino acid.
-
L-Homopropargylglycine (HPG): An analog of methionine, widely used for monitoring protein synthesis.[1][2]
-
O-Propargyl-puromycin (OPP): A puromycin analog that incorporates into the C-terminus of nascent polypeptide chains, leading to their termination.[3][4][5]
Performance Comparison
The choice of an alkyne-containing amino acid for a specific application depends on several factors, including labeling efficiency, potential cytotoxicity, and the specific biological question being addressed. The following table summarizes the key characteristics of L-PG, HPG, and OPP based on available data.
| Feature | This compound (L-PG) | L-Homopropargylglycine (HPG) | O-Propargyl-puromycin (OPP) |
| Mechanism of Incorporation | Incorporated in place of certain amino acids. | Methionine analog, incorporated during active protein synthesis.[1][2] | Puromycin analog, incorporates at the C-terminus of elongating polypeptide chains, causing premature termination.[3][6] |
| Labeling Specificity | May have broader specificity depending on cellular amino acid pools and tRNA synthetase recognition. | Specific for nascent proteins synthesized during the labeling period.[1] | Labels the C-terminus of newly synthesized, truncated polypeptides.[3][6] |
| Labeling Efficiency | Data in mammalian cells is limited. | High labeling efficiency reported in various cell lines and in vivo.[7] In Arabidopsis, HPG was found to be more efficiently incorporated than the azide-containing analog, L-azidohomoalanine (AHA).[7] | High signal-to-noise ratio and cell permeability. Can be used in complete media.[3] |
| Reported Cytotoxicity | Limited data available specifically for metabolic labeling applications. General GHS hazard statements indicate potential for skin and eye irritation.[8] | Generally considered to have low toxicity at typical working concentrations. However, at higher concentrations, it can be more inhibitory to cell growth than AHA in Arabidopsis.[7] | Can be cytotoxic due to its mechanism of action as a translation inhibitor. The concentration and labeling time need to be carefully optimized.[3] |
| Key Applications | General protein labeling. Also known as an inhibitor of cystathionine-γ-lyase. | Monitoring global protein synthesis, pulse-chase experiments, and proteome-wide analysis of newly synthesized proteins.[1][9] | Quantifying protein synthesis rates, especially in vivo, and for applications where labeling in complete media is required.[3][6][10] |
Experimental Workflows and Protocols
Successful metabolic labeling and detection require careful optimization of experimental conditions. The general workflow involves three main stages: metabolic labeling, cell fixation and permeabilization, and click chemistry detection.
General Experimental Workflow
Detailed Experimental Protocol: Metabolic Labeling with L-Homopropargylglycine (HPG)
This protocol is adapted from established methods for labeling nascent proteins in cultured mammalian cells.[11][12]
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate (CuSO4), fluorescent azide, and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[1]
-
Metabolic Labeling: Add HPG to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically for each cell type and experimental condition.
-
Cell Fixation: After labeling, remove the labeling medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with 3% BSA in PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 15-20 minutes at room temperature.[1]
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper(II) sulfate, fluorescent azide, and a reducing agent to the reaction buffer.
-
Detection: Remove the permeabilization buffer and add the Click-iT® reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with a wash buffer (e.g., 3% BSA in PBS).
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or other downstream applications.
Protocol for O-Propargyl-puromycin (OPP) Labeling
A key advantage of OPP is that it can be used in complete, methionine-containing medium.[3]
Procedure:
-
Cell Culture: Culture cells as described for HPG labeling.
-
Metabolic Labeling: Add OPP directly to the complete cell culture medium to a final concentration of 20-50 µM. The labeling time is typically shorter than for HPG (e.g., 30-60 minutes) due to its mechanism of action.
-
Cell Fixation, Permeabilization, and Detection: Follow the same steps as for HPG labeling (steps 4-9 in the HPG protocol).
Signaling Pathway: mTOR and the Regulation of Protein Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being one of its key downstream processes.[13][14][15][16] Alkyne-containing amino acids can be powerful tools to study the effects of mTOR signaling on nascent proteomes. For example, researchers can use these analogs to measure changes in global protein synthesis rates in response to mTOR inhibitors like rapamycin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana | bioRxiv [biorxiv.org]
- 8. Cell-specific proteomic analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Synthesis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 13. KEGG PATHWAY: mTOR signaling pathway - Reference pathway [kegg.jp]
- 14. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm L-Propargylglycine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the results of studies involving L-Propargylglycine (L-PPG). This compound is a widely utilized irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).[1][2][3] Given the potential for off-target effects and the need for robust, reproducible data in drug development and physiological studies, employing orthogonal methods to confirm experimental findings is critical.
This guide details alternative pharmacological and genetic approaches to validate the effects of L-PPG, methods to directly measure the downstream consequences of CSE inhibition, and techniques to confirm target engagement. Each section includes detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate methods for your research needs.
Orthogonal Approaches to Inhibit Cystathionine γ-Lyase
To ensure that the observed biological effects are specifically due to the inhibition of CSE and not an off-target effect of L-PPG, employing alternative inhibitors or genetic knockdown strategies is essential.
Alternative Pharmacological Inhibitors
Table 1: Comparison of Cystathionine γ-Lyase Inhibitors
| Inhibitor | Mechanism of Action | Reported IC₅₀ (for CSE) | Key Advantages | Key Disadvantages |
| This compound (L-PPG) | Irreversible, mechanism-based inhibitor.[4][5] | ~40 µM[6] | Widely used and well-characterized. | Potential for off-target effects, including inhibition of alanine transaminase.[5] |
| β-Cyano-L-alanine (BCA) | Irreversible inhibitor.[6][7] | ~14 µM[6] | More potent than L-PPG in some studies. | Also exhibits off-target activity, including asparaginase inhibition.[5] |
| Aminooxyacetic acid (AOAA) | Broad-spectrum aminotransferase inhibitor. | ~1.1 µM[6] | Potent inhibitor. | Lacks specificity; also a frequently used inhibitor of cystathionine β-synthase (CBS).[5][6] |
| S-3-Carboxypropyl-L-cysteine (CPC) | Competitive inhibitor.[5][8] | Kᵢ ~180 µM (for H₂S synthesis from cysteine)[5] | Reported to be more specific for CSE over other enzymes in the H₂S biogenesis pathway.[5][8] | Less potent than irreversible inhibitors. |
Experimental Protocol: In Vitro CSE Inhibition Assay
This protocol can be used to determine the IC₅₀ values of L-PPG and its alternatives.
Materials:
-
Recombinant human CSE protein
-
L-cystathionine (substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Bis-Tris Propane buffer
-
Inhibitor compounds (L-PPG, BCA, AOAA, CPC)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Bis-Tris Propane buffer (200 mM, pH 8.25), BSA (0.5 mg/ml), PLP (50 µM), and DTT (1 mM).
-
Add varying concentrations of the inhibitor to the wells of a 96-well plate.
-
Add the recombinant CSE enzyme to each well and pre-incubate with the inhibitor for a designated time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, L-cystathionine.
-
Incubate for 1 hour at 37°C.
-
Terminate the reaction by adding an aliquot of the reaction mixture to a solution of acidic ninhydrin reagent and glacial acetic acid.
-
Boil the samples for 10 minutes, then cool on ice.
-
Dilute the samples with 95% ethanol and measure the absorbance at 560 nm to quantify the amount of cysteine produced.
-
Alternatively, for a continuous assay, the production of α-ketobutyrate can be coupled to the oxidation of NADH by lactate dehydrogenase, and the decrease in absorbance at 340 nm can be monitored.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.[9][10]
Genetic Knockdown of CSE
Using small interfering RNA (siRNA) to specifically silence the expression of the CSE gene (CTH) provides a highly specific method to mimic the effects of pharmacological inhibition.
Experimental Protocol: siRNA-mediated Knockdown of CSE in Cell Culture
Materials:
-
Mammalian cells of interest
-
CSE-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM Reduced-Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the desired amount of CSE siRNA or control siRNA into Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipofectamine complexes to the cells in each well containing fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell type and the stability of the CSE protein.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of CSE knockdown at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[11][12][13]
Caption: Workflow for siRNA-mediated knockdown of CSE.
Measuring Downstream Effects of CSE Inhibition
Confirming that L-PPG treatment leads to the expected downstream biochemical changes is a crucial validation step.
Measurement of Hydrogen Sulfide (H₂S) Production
Since CSE is a primary source of endogenous H₂S, its inhibition by L-PPG should lead to a decrease in H₂S levels.
Table 2: Comparison of H₂S Detection Methods
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Methylene Blue Assay | Reaction of H₂S with N,N-dimethyl-p-phenylenediamine to form methylene blue, a colored product.[14][15] | Micromolar range.[15][16] | Simple, inexpensive, and widely used. | Prone to interference from other reducing agents and colored compounds.[14][15] |
| Monobromobimane (MBB) Assay | Derivatization of H₂S with MBB to form a stable, fluorescent product (sulfide-dibimane) that is detected by HPLC.[3][17][18] | Nanomolar range.[18] | High sensitivity and specificity; can distinguish between free and bound sulfide pools.[3][18] | Requires specialized equipment (HPLC with fluorescence detector) and is more time-consuming.[16] |
| Electrochemical Sensors | Amperometric or voltametric detection of H₂S.[16] | Nanomolar to picomolar range.[16] | Real-time measurements, high sensitivity. | Can be expensive and the sensors may have a limited lifespan. |
Experimental Protocol: Methylene Blue Assay for H₂S
Materials:
-
Zinc acetate solution
-
N,N-dimethyl-p-phenylenediamine sulfate solution in HCl
-
Ferric chloride solution in HCl
-
Tris-HCl buffer
-
Sample (cell lysate, tissue homogenate, or medium)
-
Spectrophotometer
Procedure:
-
In a microcentrifuge tube, add the sample to a Tris-HCl buffer.
-
To trap the H₂S, add zinc acetate and incubate.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Incubate in the dark for 20-30 minutes to allow for color development.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 665-670 nm.
-
Calculate the H₂S concentration based on a standard curve generated with known concentrations of NaHS.
Metabolomic Analysis of the Transsulfuration Pathway
L-PPG-mediated inhibition of CSE is expected to cause a buildup of its substrate, cystathionine, and a depletion of its product, cysteine.[19] Untargeted or targeted metabolomics can be used to quantify these changes.
Experimental Protocol: Targeted LC-MS Metabolomics
Materials:
-
Cell or tissue samples treated with L-PPG or vehicle control
-
Internal standards (e.g., stable isotope-labeled cystathionine and cysteine)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Extraction: Homogenize or lyse the samples in ice-cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Inject the supernatant onto the LC-MS system.
-
Data Acquisition: Use a targeted method (e.g., selected reaction monitoring, SRM) to specifically detect and quantify cystathionine and cysteine based on their mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Normalize the peak areas of the endogenous metabolites to their respective internal standards and compare the levels between L-PPG-treated and control samples.
Confirming Target Engagement
Directly demonstrating that L-PPG interacts with and modifies CSE in a cellular context provides strong evidence for its mechanism of action.
Western Blot for CSE Protein Levels
While L-PPG is an inhibitor and not expected to alter total CSE protein levels in the short term, this method is crucial for validating the knockdown efficiency in siRNA experiments.
Experimental Protocol: Western Blot for CSE
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CSE
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CSE antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: The transsulfuration pathway and the inhibitory action of L-PPG on CSE.
Conclusion
The validation of experimental results obtained using this compound is paramount for the accurate interpretation of its biological effects. This guide has outlined a series of orthogonal methods, from the use of alternative inhibitors and genetic tools to the direct measurement of downstream metabolic changes and target engagement. By employing a multi-faceted approach, researchers can significantly increase the confidence in their findings and contribute to a more robust understanding of the roles of cystathionine γ-lyase and hydrogen sulfide in health and disease. The selection of the most appropriate orthogonal methods will depend on the specific research question, available resources, and the experimental system being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Active real-time analyzers vs. passive/diffusive samplers for hydrogen sulfide (H2S) in air: a critical comparison [flore.unifi.it]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aquaphoenixsci.com [aquaphoenixsci.com]
- 15. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
L-Propargylglycine and its Analogs: A Comparative Analysis for Researchers
L-Propargylglycine (L-PPG) and its derivatives are powerful tools in biochemical and pharmacological research, primarily known for their role as mechanism-based inhibitors of specific enzymes. This guide provides a comparative analysis of L-PPG and its related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their effects, supported by experimental data.
Enzyme Inhibition Kinetics
L-PPG and its analogs act as "suicide inhibitors," meaning they are catalytically converted by their target enzyme into a reactive species that irreversibly inactivates the enzyme. The efficiency of this inactivation can be quantified by kinetic parameters such as the inhibitor concentration that gives half-maximal inactivation rate (K_I) and the maximal rate of inactivation (k_inact).
| Compound | Target Enzyme | Species | K_I (mM) | k_inact (min⁻¹) | Citation |
| This compound | L-Alanine Transaminase | Pig Heart | 3.9 | 0.26 | [1] |
| This compound | Cystathionine γ-synthase | Bacterial | - | - | [2] |
| This compound | Methionine γ-lyase | Bacterial | - | - | [2] |
| N-Propargylglycine (N-PPG) | Proline Dehydrogenase (PRODH) | - | - | - | [3] |
| N-Propargylglycine (N-PPG) | 4-hydroxyproline dehydrogenase (PRODH2) | Human (HepG2 cells) | - | - | [4] |
| Dthis compound (PAG) | Cystathionine γ-lyase (CGL/CSE) | - | - | - | [5] |
Note: A lower K_I value indicates a higher affinity of the inhibitor for the enzyme. A higher k_inact value indicates a faster rate of inactivation. Dashes indicate where specific values were not provided in the cited literature.
In Vivo Study Parameters
The following table summarizes dosage information from in vivo studies, providing a reference for experimental design.
| Compound | Animal Model | Dosing Regimen | Application | Citation |
| N-Propargylglycine (N-PPG) | Mouse | 50, 100, 150, and 200 mg/kg daily by oral gavage | Investigating brain transcriptome neural pathways | [3] |
| N-Propargylglycine (N-PPG) | R6/2 Mouse (Huntington's disease model) | 50 mg/kg daily for 14 days | Metabolomic analysis of blood and brain | [4] |
| Dthis compound (DL-PROP) | Rat | 25 mg/kg, IV | Investigating effects on morphine-induced respiratory depression | [6][7] |
| D,this compound | Rat | 3.125 - 200 mg/kg, intraperitoneally | Studying metabolism and metabolite formation in the liver | [8] |
Signaling Pathway Modulation
This compound and its analogs primarily impact amino acid metabolism and related signaling pathways.
The Transsulfuration Pathway
Dthis compound is a well-characterized inhibitor of cystathionine γ-lyase (CGL, also known as CSE), a key enzyme in the transsulfuration pathway.[5][9] This pathway is crucial for the synthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[5][6] Inhibition of CGL by propargylglycine leads to a reduction in H₂S levels.[5][9]
Proline Catabolism and Mitochondrial Stress Response
N-Propargylglycine (N-PPG) acts as a suicide inhibitor of proline dehydrogenase (PRODH), an enzyme involved in proline catabolism.[3] Inhibition of PRODH by N-PPG leads to an activated mitochondrial unfolded protein response (UPR^mt), characterized by the upregulation of mitochondrial chaperone proteins like HSP-60 and the protease YME1L1.[3] This suggests that N-PPG can induce a mitohormesis response, a beneficial stress response.[3][4]
Experimental Protocols
In Vivo Administration of N-Propargylglycine in Mice
This protocol describes the oral administration of N-PPG to mice to study its effects on brain transcriptome.[3]
Inactivation of L-Alanine Transaminase
The following outlines the general steps for determining the kinetic parameters of enzyme inactivation by this compound.[1]
-
Enzyme Preparation: Purify L-alanine transaminase from a source such as a pig heart.
-
Enzyme Assay: Measure the enzyme's activity at a controlled temperature (e.g., 37°C) by monitoring the reaction it catalyzes. Spectrophotometry is a common method.
-
Inactivation Kinetics: Incubate the enzyme with various concentrations of this compound.
-
Data Analysis: At different time points, measure the remaining enzyme activity. Plot the natural logarithm of the remaining activity versus time to determine the pseudo-first-order rate constant (k_obs) for each inhibitor concentration.
-
Parameter Determination: Plot 1/k_obs versus 1/[Inhibitor] (a double reciprocal plot) to determine the K_I and k_inact values.
Comparison with Alternatives
While this compound and its analogs are potent inhibitors, other compounds can be used to probe the same biological pathways.
-
L-tetrahydrofuroic acid (L-THFA): This is a competitive inhibitor of PRODH, in contrast to the mechanism-based inhibition of N-PPG.[3] This makes it a useful tool for dissecting the specific consequences of different modes of enzyme inhibition.
-
N-acetylcysteine (NAC): In a study where propargylglycine was used to block endogenous cysteine production, NAC was administered to reverse some of the observed metabolic changes.[10] This suggests NAC can be used as a rescue agent in experiments involving CGL inhibition.
The choice of inhibitor will depend on the specific research question. For irreversible enzyme knockout, a mechanism-based inhibitor like this compound is ideal. For studying the dynamics of enzyme-substrate binding, a reversible competitive inhibitor like L-THFA may be more appropriate.
References
- 1. Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of HYPDH/PRODH2 with N-propargylglycine offers a Hyperoxaluria treatment opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dthis compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 6. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Propargylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like L-Propargylglycine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring compliance and minimizing risk.
This compound is a non-proteinogenic amino acid used in various research applications. Due to its chemical properties and potential environmental impact, it requires careful management at the end of its lifecycle. Adherence to proper disposal protocols is paramount to protect both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and collect it into a designated, labeled waste container.
Hazardous Waste Determination
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is responsible for determining if it is hazardous.[1] this compound is not typically listed as a specific hazardous waste (e.g., P- or U-listed waste). Therefore, a hazardous waste determination must be made based on its characteristics:
-
Ignitability: this compound is a combustible solid.
-
Corrosivity: It is not classified as corrosive.
-
Reactivity: It is stable under normal conditions but may react with strong oxidizing agents.
Given its aquatic toxicity, it is prudent to manage this compound as a hazardous waste unless a formal characterization proves otherwise.
Quantitative Data Summary
While specific quantitative ecotoxicity values for this compound are not widely available in the literature, the following table summarizes key hazard classifications and recommended disposal parameters based on typical practices for chemical waste.
| Parameter | Value/Recommendation | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [2] |
| Disposal Method | Controlled Incineration | [1] |
| Incineration Temperature | 850°C - 1200°C | General Guidance |
| Incinerator Residence Time | > 2 seconds | General Guidance |
| RCRA Hazardous Waste Code | Not specifically listed; generator must determine based on characteristics. | [1] |
| Aquatic Toxicity | No specific LC50/EC50 data available. Stated to be "very toxic to aquatic life". | [2] |
Experimental Protocol: Controlled Incineration
Controlled incineration in a licensed hazardous waste facility is the recommended disposal method for this compound.[1] This process ensures the complete destruction of the compound, minimizing its environmental impact. The general methodology is as follows:
-
Waste Collection and Segregation: Collect waste this compound, including contaminated labware and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Packaging and Transportation: Package the waste container according to institutional and regulatory guidelines for transportation to a licensed hazardous waste disposal facility.
-
Incineration Process: The facility will introduce the waste into a primary combustion chamber operating at a high temperature (typically 850°C - 1200°C).
-
Secondary Combustion: The gaseous byproducts from the primary chamber are then passed into a secondary combustion chamber at an even higher temperature (often >1100°C) with a sufficient residence time (greater than 2 seconds) to ensure complete destruction of any remaining organic constituents.
-
Flue Gas Treatment: The resulting flue gases are passed through a series of air pollution control devices (e.g., scrubbers, filters) to remove acidic gases, particulate matter, and other potential pollutants before being released into the atmosphere.
-
Ash Disposal: Any resulting ash is tested to ensure it is non-hazardous and then disposed of in a sanitary landfill.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Propargylglycine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of L-Propargylglycine, a valuable compound in biochemical and pharmaceutical research. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is an inhibitor of cystathionine γ-lyase and is utilized in studies of hydrogen sulfide synthesis and bioactivity. While a powerful tool for researchers, it presents hazards that necessitate careful handling. This guide offers procedural, step-by-step instructions to mitigate risks and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[5] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and irritation.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95). | Avoids inhalation of dust particles, which can cause respiratory irritation.[5][6] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[7] |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
2. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[5]
3. Preparation for Use:
-
All handling of this compound powder should be conducted in a chemical fume hood or a well-ventilated enclosure to avoid dust formation and inhalation.[5][6]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Don all required PPE as outlined in the table above.
4. Handling and Experimentation:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[4]
-
Use dedicated spatulas and weighing boats for handling the powder.
5. Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) to wipe down surfaces.
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[6][8]
2. Final Disposal:
-
Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. astechireland.ie [astechireland.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
